(1S)-(+)-3-Carene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
BQOFWKZOCNGFEC-GKAPJAKFSA-N |
Isomeric SMILES |
CC1=CCC2[C@H](C1)C2(C)C |
Canonical SMILES |
CC1=CCC2C(C1)C2(C)C |
physical_description |
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Analysis: Delta-3-Carene vs. Delta-4-Carene Isomers
[1]
Executive Summary
Delta-3-carene (3-carene) and Delta-4-carene (4-carene) are isomeric bicyclic monoterpenes sharing the carane skeleton (bicyclo[4.1.0]heptane). While 3-carene is a ubiquitous component of turpentine and essential oils (e.g., Pinus spp., Cannabis), 4-carene is a rare isomer, often appearing as a minor biosynthetic product or a catalytic isomerization artifact.
The critical distinction lies in the position of the endocyclic double bond , which dictates their reactivity, stereochemistry, and pharmacological potential. 3-Carene is extensively studied for its anti-inflammatory and bone-healing properties, whereas 4-carene is emerging as a bioactive component in specific niche botanicals like Pistacia vera and Clausena anisum-olens.
Structural & Physical Chemistry[2][3][4]
Nomenclature and Numbering Resolution
Confusion often arises in the literature regarding the numbering of the carane system. To ensure scientific integrity, this guide adheres to the standard IUPAC carane numbering system :
-
Bridgehead carbons: C1 and C6.
-
Gem-dimethyl group: Located at C7 (the cyclopropane bridge).
-
Methyl group: Located at C3.[1]
| Isomer | Common Name | IUPAC Name | Double Bond Position |
| Isomer A | (+)-3-Carene | (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | C3 – C4 |
| Isomer B | (+)-4-Carene | (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-4-ene | C4 – C5 |
Note: Some databases refer to "4-carene" as 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene.[2][3] This represents a skeletal rearrangement (methyl shift) often observed in acid-catalyzed conditions. However, in the context of physiological biosynthesis and standard isomerization, "Delta-4-carene" refers to the double-bond isomer (hept-4-ene).
Physical Properties Comparison
The shift of the double bond affects the molecular volume and boiling point, allowing for separation via precision fractional distillation.
| Property | Delta-3-Carene | Delta-4-Carene |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol | 136.23 g/mol |
| Boiling Point | 170–172 °C | ~168–169 °C (Lower) |
| Density (20°C) | 0.864 g/mL | 0.856 g/mL |
| Optical Rotation | [α]D +15° to +17° | [α]D +60° to +76° (Highly Dextrorotatory) |
| Solubility | Lipophilic (Fats, Oils, Ethanol) | Lipophilic |
Spectroscopic Differentiation (Self-Validating Protocols)
Distinguishing these isomers requires high-resolution spectroscopy. The following protocols serve as a self-validating system for identification.
Nuclear Magnetic Resonance (NMR)
The most definitive method for differentiation is ¹H-NMR, specifically analyzing the olefinic region.
-
Delta-3-Carene: The double bond is between C3 and C4. The methyl group at C3 is attached to the double bond, meaning there is one olefinic proton at C4.
-
Diagnostic Signal: ~5.2 - 5.4 ppm (Broad singlet or multiplet, 1H at C4).
-
Methyl Signal: ~1.6 - 1.7 ppm (Vinylic methyl at C3).
-
-
Delta-4-Carene: The double bond is between C4 and C5. The methyl group at C3 is allylic but not vinylic. There are two olefinic protons (at C4 and C5) or one if the methyl is considered at C4 in the rearranged form. Assuming the standard 3,7,7-trimethyl-hept-4-ene structure:
-
Diagnostic Signal: ~5.5 - 5.7 ppm (Multiplet, 1H or 2H depending on exact substitution pattern).
-
Key Difference: The C3-Methyl signal shifts upfield (approx 1.0 - 1.1 ppm) as it is no longer directly on the double bond, becoming a methine-attached methyl.
-
Mass Spectrometry (GC-MS)
While both isomers have a molecular ion of m/z 136 , their fragmentation patterns differ due to the stability of the retro-Diels-Alder products.
-
Delta-3-Carene:
-
Base Peak: m/z 93 (Loss of isopropyl radical/rearrangement).
-
Significant Peak: m/z 91 (Tropylium ion).
-
-
Delta-4-Carene:
-
Often shows a higher relative abundance of m/z 91 and m/z 79 due to easier aromatization or ring opening facilitated by the C4-C5 double bond position relative to the cyclopropane ring.
-
Biosynthesis and Chemical Isomerization
Biosynthetic Pathways
Delta-3-carene is produced by 3-carene synthase (a terpene synthase, TPS) from Geranyl Pyrophosphate (GPP). Delta-4-carene is rarely the primary product of a dedicated synthase but occurs in high concentrations in specific chemotypes (e.g., Pistacia vera hull oil, Clausena spp.).
Catalytic Isomerization
Delta-3-carene can be isomerized to Delta-4-carene using basic catalysts or hydrogenation catalysts (Pd/C) under specific conditions. This is a reversible equilibrium where Delta-4-carene is often the kinetic product or can be isolated due to its lower boiling point.[4]
Figure 1: Biosynthetic origin and catalytic isomerization relationship between 3-carene and 4-carene.[4]
Pharmacological & Toxicological Profiles
The structural difference translates into distinct biological interactions, particularly in how these molecules interact with cellular membranes and enzymes.
Delta-3-Carene: The Bone Healer
-
Mechanism: Stimulates the differentiation of osteoblasts.
-
Key Pathway: Upregulation of Alkaline Phosphatase (ALP) and Type I Collagen expression.[5]
-
Toxicity: Known respiratory irritant (sensory irritation RD50 ~1345 ppm). Can cause bronchoconstriction at high concentrations.[5]
Delta-4-Carene: The Antimicrobial Agent
-
Occurrence: Major component (up to 30%) in Pistacia vera (pistachio) hull essential oil.[6]
-
Activity:
-
Antimicrobial: Demonstrates efficacy against Gram-positive bacteria (S. aureus) and fungi.
-
Insecticidal: Shows contact toxicity against storage pests (Lasioderma serricorne).
-
-
Cytoprotection: Preliminary studies suggest cytoprotective effects in lymphocytes against oxidative stress, distinct from the irritation profile of 3-carene.
Experimental Workflow: Separation Protocol
To isolate Delta-4-carene from a mixture (e.g., isomerized turpentine), follow this fractional distillation protocol.
Prerequisites:
-
High-efficiency fractionation column (min. 50 theoretical plates).
-
Vacuum system (to reduce thermal degradation).
Step-by-Step Protocol:
-
Feed Preparation: Charge the distillation pot with the isomerization mixture (typically 60:40 3-carene:4-carene).
-
Equilibration: Heat under total reflux for 1 hour to stabilize the column temperature profile.
-
Fraction Collection (Delta-4-Carene):
-
Pressure: 10-20 mmHg (Vacuum).
-
Temperature Cut: Collect the lower boiling fraction. Delta-4-carene boils approx. 2-3°C lower than 3-carene at atmospheric pressure; under vacuum, this delta is maintained.
-
Validation: Spot check fractions using GC-FID. Look for the peak eluting slightly before the main 3-carene peak on non-polar columns (e.g., DB-5).
-
-
Purification: Re-distill the enriched Delta-4-carene fraction to achieve >95% purity.
-
Storage: Store under Nitrogen at 4°C to prevent oxidation (auto-oxidation of 4-carene yields 4,5-epoxides and hydroperoxides).
References
- Isomerization of 3-carene to 4-carene and further conversion.
-
Evaluation of sensory irritation of delta3-carene and turpentine. PubMed. [Link]
-
In Vitro Evaluation of the Antioxidant, Cytoprotective, and Antimicrobial Properties of Essential Oil from Pistacia vera L. ResearchGate. [Link]
-
Contact Toxicity and Repellency of the Main Components From the Essential Oil of Clausena anisum-olens. PubMed Central. [Link]
-
Delta-3-Carene Compound Summary. PubChem. [Link]
-
Delta-4-Carene Compound Summary. The Good Scents Company. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. (+)-4-Carene | C10H16 | CID 71351627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,3S)-(E)-4-carene, 5208-50-4 [thegoodscentscompany.com]
- 4. US3407241A - Isomerization of 3-carene to 4-carene and further conversion of 4-carene - Google Patents [patents.google.com]
- 5. 3-CARENE | 13466-78-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Toxicological Profile of (1S)-(+)-3-Carene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the safety, handling, and toxicological characteristics of (1S)-(+)-3-Carene, a bicyclic monoterpene utilized in pharmaceutical research, fragrance development, and as a chemical intermediate. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of safety data sheet (SDS) information and provide a synthesized, in-depth perspective grounded in experimental data and risk-assessment principles. The causality behind safety protocols is emphasized to empower researchers to work safely and effectively.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound, a chiral molecule, is a naturally occurring component of turpentine and various essential oils.[1][2] Its unique structure, featuring fused cyclohexene and cyclopropane rings, dictates its physical behavior and chemical reactivity.[2] Understanding these fundamental properties is the first step in a thorough risk assessment, as they directly influence exposure potential and handling requirements.
The compound is a colorless liquid with a characteristic sweet, pungent, and woody odor.[1][2][3] It is practically insoluble in water but is miscible with organic solvents, fats, and oils.[1][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ | [5][6] |
| Molecular Weight | 136.23 g/mol | [3][6] |
| CAS Number | 498-15-7 | [5] |
| Appearance | Colorless Liquid | [2][3] |
| Boiling Point | 170-172 °C (at 760 mmHg) | [5] |
| Density | ~0.865 g/mL (at 25 °C) | [5] |
| Flash Point | 47 °C - 55 °C (closed cup) | [4][5] |
| Vapor Pressure | 2.73 hPa (at 20 °C) | [5] |
| Water Solubility | Very low (~3.7 - 5 mg/L at 20 °C) | [4][5] |
| logP (Octanol/Water) | ~4.38 |[6] |
The high logP value indicates a strong affinity for nonpolar environments, such as adipose tissue, suggesting a potential for bioaccumulation.
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[7] The primary hazards are its flammability, aspiration toxicity, and its effects on the skin. The signal word "Danger" is required on labeling, reflecting the potential for severe outcomes under certain exposure scenarios.[7]
GHS Hazard Statements:
-
H304: May be fatal if swallowed and enters airways.[6][7][8]
-
H410/H412: Very toxic to aquatic life with long-lasting effects.[4][7]
Caption: GHS hazard classification for this compound.
Section 3: Comprehensive Toxicological Profile
This section delves into the specific toxicological endpoints, explaining the mechanisms and potential health effects for researchers.
Acute Toxicity
The most significant acute risk is not from systemic poisoning via ingestion, but from the physical hazard of aspiration.
-
Oral: The oral LD50 in rats is reported as 4,800 mg/kg, which suggests low to moderate acute toxicity.[6] However, this value is dangerously misleading. The primary danger upon ingestion is aspiration. Because of its low viscosity and surface tension, if the liquid is vomited, it can easily be drawn into the lungs, causing severe chemical pneumonitis which can be fatal.[7][8]
-
Inhalation: Studies in human volunteers exposed to 3-carene vapor demonstrated that irritation of the eyes, nose, and throat occurs at higher concentrations (~450 mg/m³).[9] The relative pulmonary uptake is high (approximately 70%), indicating efficient absorption into the bloodstream via the lungs.[9] Symptoms of overexposure can include headache, dizziness, and nausea.[7]
-
Dermal: Acute dermal toxicity data is limited, but the primary concern is irritation and sensitization.
Irritation and Sensitization
-
Skin: this compound is classified as a skin irritant (Category 2).[7][8] Prolonged or repeated contact can defat the skin, leading to dermatitis. More critically, it is a known skin sensitizer (Category 1).[4][6][7] This means that an initial exposure may cause little to no reaction, but subsequent exposures, even to minute quantities, can trigger a robust allergic contact dermatitis.[9] This is a permanent condition, making it imperative to prevent initial skin contact.
-
Eyes: While not classified as causing serious eye damage, direct contact will likely cause irritation.[8] Rabbit eye irritation tests (OECD Test Guideline 405) have shown no irritation, but precautionary use of eye protection is mandatory.[6]
Chronic Exposure and Systemic Effects
-
Carcinogenicity: this compound is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6]
-
Mutagenicity: It has tested negative in the Ames test for germ cell mutagenicity.[6][8]
-
Reproductive Toxicity: It is not classified as a reproductive toxicant.[8]
Table 2: Summary of Toxicological Endpoints
| Endpoint | Result | Species | Source(s) |
|---|---|---|---|
| Acute Oral LD50 | 4,800 mg/kg | Rat | [6] |
| Aspiration Hazard | Category 1 | Human (by classification) | [6][7][8] |
| Skin Irritation | Irritant (Category 2) | Human (by classification) | [7][8] |
| Skin Sensitization | Sensitizer (Category 1) | Guinea Pig / Human | [6][9] |
| Eye Irritation | No irritation (OECD 405) | Rabbit | [6] |
| Mutagenicity | Negative (Ames test) | S. typhimurium |[6] |
Section 4: Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with rigorous personal protective equipment (PPE).
Engineering Controls
The causality for specific engineering controls is directly linked to the substance's properties:
-
Ventilation: Due to its flammability (flash point 47-55°C) and potential for respiratory irritation, all work must be conducted in a certified chemical fume hood.[7][8] This prevents the accumulation of flammable vapors that could reach the lower explosive limit and keeps airborne concentrations below irritant thresholds.
-
Ignition Source Control: Use of explosion-proof electrical equipment and non-sparking tools is mandatory.[5][7] All containers must be grounded and bonded during transfers to prevent the buildup of static electricity, a common ignition source for flammable organic liquids.[7][8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield when handling larger quantities or when there is a risk of splashing.[4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or Viton). Inspect gloves for integrity before each use. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing. The risk of skin sensitization makes glove selection and use a critical control point.[4][10]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[10] Contaminated work clothing should not be allowed out of the workplace.[6]
Section 5: Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol
This protocol is designed as a self-validating system to minimize risk.
-
Pre-Use Verification: Before starting, confirm the chemical fume hood is functioning correctly (check airflow monitor). Ensure a compatible fire extinguisher (CO₂, dry chemical, or alcohol-resistant foam) and a spill kit are readily accessible.[7]
-
PPE Donning: Don all required PPE as described in Section 4.2.
-
Grounding: For any transfer between metal containers, securely attach grounding and bonding straps.
-
Dispensing: Use only non-sparking tools.[7] Dispense the liquid slowly to minimize splashing and vapor generation. Keep containers closed when not in use.
-
Post-Use: Tightly seal the container. Decontaminate the work area. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.
Storage Requirements
Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][8][10] The storage area should be kept away from heat, sparks, open flames, and strong oxidizing agents.[4][6][7] Containers must be kept tightly closed to prevent vapor release and potential degradation.[5][8] Store locked up to restrict access.[5][7]
Spill Management and Disposal
In case of a small spill, absorb with an inert, non-combustible material (e.g., vermiculite, dry sand).[4] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.
Waste disposal must be in accordance with all local, regional, and national hazardous waste regulations.[7][10]
Section 6: First Aid and Emergency Procedures
Immediate and correct first aid is critical, especially in cases of ingestion.
-
Ingestion: DO NOT INDUCE VOMITING. [5][6][7] This is the most critical instruction. Immediately call a poison control center or physician.[5][7] The risk of aspiration into the lungs during vomiting is extremely high and can be fatal.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[5][7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] If irritation or a rash develops, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Section 7: Proactive Risk Assessment Workflow
For drug development professionals and researchers, integrating safety into the experimental design is paramount. The following workflow provides a logical framework for assessing and mitigating the risks associated with using this compound.
Caption: A systematic workflow for laboratory risk assessment.
By following this workflow, research teams can move from a reactive safety posture to a proactive one, ensuring that the significant hazards of this compound are understood and robustly controlled before any experiment begins.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: δ-3-Carene. Retrieved from [Link]
-
Falk, A. A., Hagberg, M. T., Löf, A. E., Wigaeus-Hjelm, E. M., & Wang, Z. P. (1991). Human exposure to 3-carene by inhalation: toxicokinetics, effects on pulmonary function and occurrence of irritative and CNS symptoms. Toxicology and Applied Pharmacology, 110(2), 198-205. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Carene-3 | High-Purity Monoterpene | Fragrance Grade. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26049, 3-Carene. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]
-
Synergy Semiochemicals Corporation. (2021). 3-Carene - Safety Data Sheet. Retrieved from [Link]
-
The Good Scents Company. (n.d.). delta-3-carene, 13466-78-9. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (+)-3-carene, 498-15-7. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Carene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105050, this compound. Retrieved from [Link]
Sources
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- 4. semiochemical.com [semiochemical.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. aurochemicals.com [aurochemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. Human exposure to 3-carene by inhalation: toxicokinetics, effects on pulmonary function and occurrence of irritative and CNS symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consolidated-chemical.com [consolidated-chemical.com]
Thermodynamic Stability of the Carane System in 3-Carene: A Technical Guide
This guide details the thermodynamic and structural stability of the carane system within 3-carene, designed for researchers in medicinal chemistry and process development.
Executive Summary
The carane system (3,7,7-trimethylbicyclo[4.1.0]heptane) represents a unique structural motif where a dimethylcyclopropane ring is fused to a cyclohexane ring.[1] In 3-carene , the introduction of a double bond at the C3-C4 position creates a scaffold that is thermodynamically distinct from its isomers (2-carene, 4-carene) and its ring-opened counterparts (p-menthadienes).
For drug development professionals, the stability of 3-carene is a "double-edged sword":
-
Kinetic Instability: The strain energy (~27–29 kcal/mol) of the fused cyclopropane ring makes it highly reactive toward electrophiles (acids, oxidants), leading to rapid isomerization or aromatization (to p-cymene).
-
Thermodynamic Local Minimum: Despite this strain, 3-carene exists in a significant local energy minimum, allowing it to serve as a stable chiral pool material if kept away from acidic protons or radical initiators.[1][2]
Structural & Conformational Analysis
The Carane Skeleton
The core physical feature of 3-carene is the bicyclo[4.1.0]hept-3-ene skeleton. Unlike cyclohexane, which adopts a stable chair conformation, the fusion of the planar cyclopropane ring forces the six-membered ring into a distorted half-chair or pseudo-boat conformation.
-
Ring Fusion: The cyclopropane ring is fused at C1 and C6. The bridgehead carbons are part of a rigid triangle, preventing the normal chair flipping observed in monocyclic terpenes.
-
Gem-Dimethyl Sterics: The gem-dimethyl group at C7 projects one methyl group (syn) over the six-membered ring and one away (anti).[1] The syn-methyl group introduces significant transannular steric strain (flagpole interaction) with axial hydrogens at C3/C4, raising the ground state energy.
Conformational Preference
Experimental and computational data indicate that 3-carene preferentially adopts a pseudo-boat conformation to minimize the eclipsing interactions between the C1-C6 bond and the adjacent C2-C5 methylene protons.
| Parameter | Value / Description | Impact on Stability |
| Ring Strain Energy (RSE) | ~28.5 kcal/mol | High reactivity toward ring opening.[1][2][3] |
| C1-C6 Bond Length | 1.51 Å | Slightly shortened due to cyclopropane character.[2][3] |
| Dihedral Angle (C2-C1-C6-C5) | ~0° (Planar Fusion) | Forces the cyclohexene ring into a boat-like shape.[1][2][3] |
| Preferred Conformation | Pseudo-boat (C2/C5 up) | Minimizes steric clash of C7-Me(syn).[1][2][3] |
Thermodynamic Parameters & Isomerization
The thermodynamic stability of 3-carene is best understood relative to its isomer, 2-carene .
Heat of Formation & Isomerization Energy
While 3-carene is the major natural isomer, it is thermodynamically linked to 2-carene via a reversible isomerization equilibrium.
- (Gas): -135.7 kJ/mol (Calculated for trans-carane skeleton).[2]
-
Isomerization Equilibrium:
At 150–170°C, the equilibrium mixture is approximately 60% 3-carene : 40% 2-carene .-
Interpretation: The two isomers are nearly isoenergetic (
). However, 2-carene is often considered the "gateway" to irreversible degradation because its conjugated double bond (conjugated with the cyclopropane ring in a specific orbital alignment) makes it more susceptible to further isomerization into the aromatic p-cymene .
-
The Degradation Cascade
The thermodynamic drive to release the ~29 kcal/mol of ring strain leads to the following hierarchy of stability:
-
p-Menthadienes (Ring-opened, lower strain)
Visualization: Reactivity & Isomerization Pathways
The following diagram illustrates the mechanistic flow from 3-carene to its stable thermodynamic sinks.
Figure 1: Reaction landscape of 3-carene showing the acid-catalyzed equilibrium with 2-carene and the irreversible paths to ring-opened (menthadienes) and aromatic (p-cymene) products.[4]
Experimental Protocol: Kinetic Profiling of Isomerization
This protocol allows researchers to quantify the kinetic stability of 3-carene under accelerated stress conditions, determining the rate constants (
Objective
To determine the pseudo-first-order rate constant for the isomerization of 3-carene to 2-carene/p-cymene under acidic conditions.
Materials
-
Substrate: (+)-3-Carene (>95% purity).
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Activated Clay (e.g., Montmorillonite K-10).[1][2]
Methodology
-
Preparation of Stock Solution:
-
Dissolve 3-carene (1.36 g, 10 mmol) and Dodecane (0.17 g, 1 mmol) in Toluene (50 mL).
-
Equilibrate the solution to the reaction temperature (e.g., 80°C) in a round-bottom flask equipped with a reflux condenser and N2 line.
-
-
Catalyst Initiation:
-
Add pTSA (17 mg, 1 mol%) or Activated Clay (100 mg) at
.[2] -
Start vigorous stirring (1000 rpm).
-
-
Sampling Workflow (Self-Validating):
-
Timepoints: Withdraw 200 µL aliquots at
minutes. -
Quenching: Immediately dispense aliquot into a vial containing 500 µL of saturated NaHCO3 solution and 500 µL Ethyl Acetate. Vortex for 10 seconds to neutralize acid and stop the reaction.
-
Phase Separation: Allow layers to separate; transfer the organic (top) layer to a GC vial.
-
-
GC Analysis:
-
Monitor the decay of the 3-carene peak area relative to the Dodecane internal standard.
-
Monitor the appearance of 2-carene (usually elutes slightly earlier/later depending on column) and p-cymene (elutes later).
-
-
Data Processing:
Implications for Drug Development
Bioisosteric Design
The carane system is a rigid, lipophilic scaffold. When used in drug design:
-
Metabolic Liability: The allylic methyl groups (C10) and the double bond are prime sites for CYP450 oxidation. The resulting epoxides or allylic alcohols can be reactive.[1][5]
-
Shelf-Life: API formulations containing the carane skeleton must be strictly protected from acidic excipients and free-radical initiators (light/air) to prevent aromatization to p-cymene, which results in a loss of chirality and change in pharmacological potency.
Synthesis Utility
3-carene is a superior starting material for synthesizing chrysanthemic acid (pyrethroids) due to the pre-existing cyclopropane ring.[1] The thermodynamic stability guide above dictates that such transformations should be performed under basic or neutral conditions to preserve the bicyclic skeleton.
References
-
Cocker, W., & Grayson, D. H. (1969).[1][2][6] The chemistry of terpenes.[5][7] Part X. The reaction of (+)-3-carene with N-bromosuccinimide.[6] Journal of the Chemical Society C: Organic. Link
-
Joback, K. G., & Reid, R. C. (1987).[1][2] Estimation of pure-component properties from group-contributions.[1][2] Chemical Engineering Communications.[1][2] Link (Source for thermodynamic estimation methods).[2]
-
Gogoi, P., et al. (2018).[1][2] Solvent-free Isomerization of 3-carene to 2-carene using Na/o-chlorotoluene Catalyst. Oriental Journal of Chemistry.[1][2] Link
-
NIST Chemistry WebBook. Bicyclo[4.1.0]heptane, 3,7,7-trimethyl- (3-Carene) Thermochemical Data.[1][2]Link[1]
-
RSC Publishing. Acid-catalyzed isomerization of monoterpenes.[1][2] Journal of the Chemical Society, Perkin Transactions. Link
Sources
- 1. Bicyclo(4.1.0)heptane, 3,7,7-trimethyl-, (1alpha,3alpha,6alpha)- | C10H18 | CID 12302439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norcarane - Wikipedia [en.wikipedia.org]
- 3. Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1«alpha»,3«alpha»,6«alpha»)- (CAS 18968-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACP - Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes [acp.copernicus.org]
- 7. US3407241A - Isomerization of 3-carene to 4-carene and further conversion of 4-carene - Google Patents [patents.google.com]
Methodological & Application
Experimental method for extraction of 3-carene from turpentine oil
Application Note: High-Purity Isolation of -3-Carene from Pinus Turpentine via Vacuum Rectification
Abstract
This application note details a reproducible, scalable protocol for the extraction and purification of
Introduction & Strategic Sourcing
3-Carene is a bicyclic monoterpene and a valuable chiral synthon. Its isolation is complicated by the "terpene crowding" effect—the narrow boiling point gaps between the three major constituents of turpentine:
Critical Sourcing Note: Success begins with raw material selection. The 3-carene content in turpentine varies wildly by species:
-
Pinus sylvestris (Scots Pine): ~15–20%
-
Pinus roxburghii (Chir Pine) / Pinus longifolia: 30–45% (Recommended Source)
-
Pinus palustris (Longleaf Pine): <5% (Unsuitable)
Mechanism of Failure in Standard Protocols:
Standard atmospheric distillation causes thermal degradation. At >150°C, terpenes undergo auto-oxidation and polymerization. Furthermore, without a high reflux ratio, the
Pre-Analytical Considerations & Safety
Chemical Safety Profile
-
Hazards: Flammable liquid (Category 3), Skin Sensitizer (Category 1), Aspiration Hazard.
-
Storage: 3-Carene is highly susceptible to allylic oxidation. Store under nitrogen atmosphere at 2–8°C.
-
Stabilization: If storing crude material for >24 hours, add 0.01% BHT (Butylated hydroxytoluene) to prevent polymerization.
Raw Material QC
Before distillation, quantify the feedstock composition via GC-FID.
-
Column: DB-WAX or HP-5MS (30m x 0.25mm).
-
Target: Feedstock should contain >20% 3-carene for economic viability.
Primary Protocol: High-Efficiency Vacuum Rectification
This is the core extraction method. It relies on a fractionation column with >30 theoretical plates .
Equipment Setup
-
Boiling Flask: 3-Neck Round Bottom Flask (sized 2x charge volume).
-
Column: 60cm+ Vacuum Jacketed Column packed with Sulzer DX or Raschig Rings (or a Spinning Band Distillation System for <1L batches).
-
Head: Solenoid-controlled reflux divider (Magnetic swing funnel).
-
Vacuum: Rotary vane pump capable of stable 5–10 mmHg (must include cold trap).
Step-by-Step Methodology
Step 1: De-acidification and Drying Crude turpentine often contains resin acids.
-
Wash turpentine with 5% NaHCO₃ solution (1:1 v/v) to neutralize acids.
-
Separate organic layer and dry over anhydrous MgSO₄ for 2 hours.
-
Filter into the boiling flask. Moisture causes "bumping" and ruins vacuum stability.
Step 2: System Equilibrium
-
Seal system and pull vacuum to 10 mmHg (1.33 kPa) .
-
Begin heating oil bath to ~60°C.
-
Observe onset of reflux. Allow column to equilibrate at Total Reflux (infinite reflux ratio) for 30 minutes to wet the packing.
Step 3: Fractionation Sequence Execute the distillation according to the cut table below. Note that temperatures are approximate and dependent on exact vacuum depth.
Table 1: Distillation Fractions (at 10 mmHg)
| Fraction | Component | Vapor Temp (°C) | Reflux Ratio (R:D) | Action |
| F1 | Fore-run (Water/Volatiles) | < 35°C | 5:1 | Discard |
| F2 | 35 – 45°C | 10:1 | Collect (By-product) | |
| F3 | Transition ( | 45 – 50°C | 20:1 | Recycle to next batch |
| F4 | 50 – 55°C | 15:1 | Collect (By-product) | |
| F5 | Critical Transition | 55 – 62°C | 30:1 | Closely Monitor RI |
| F6 | 3-Carene (Heart Cut) | 62 – 68°C | 10:1 | COLLECT PRODUCT |
| F7 | Tails (High Boilers) | > 68°C | - | Stop Heating |
Note: If the vacuum fluctuates, rely on Refractive Index (RI) rather than temperature. Pure 3-Carene RI
Logic Diagram: Distillation Workflow
Caption: Step-wise logic for vacuum fractionation. The "Decision" node based on Refractive Index is critical for purity.
Secondary Protocol: Chemical Polishing (Optional)
If the distillation yields only 85–90% purity due to persistent
-
Reagent: Dissolve the distillate in acetonitrile. Add 0.5 eq (relative to
-pinene impurity) of N-Bromosuccinimide (NBS). -
Reaction: Stir at 0°C for 30 mins.
-pinene preferentially converts to allylic bromides/oxidized forms. -
Purification: Wash with water, dry, and perform a rapid "Flash Distillation". The oxidized
-pinene derivatives will have significantly higher boiling points, leaving pure 3-carene to distill over easily.
Quality Control & Validation
Every batch must be validated. Relying solely on boiling point is insufficient due to sensor placement errors under vacuum.
Refractive Index (In-Process Check)
- -Pinene: 1.465
- -Pinene: 1.478[1]
-
3-Carene: 1.472 – 1.474 [2]
-
Note: If RI > 1.476, you have likely distilled into the "tails" (limonene/dipentene).
GC-MS Validation (Final Release)
-
Instrument: Agilent 7890B / 5977B MSD (or equivalent).
-
Oven Program: 60°C (hold 2 min)
ramp 3°C/min 240°C. -
Identification: Compare Mass Spectrum to NIST Library (CAS: 13466-78-9). Look for molecular ion m/z 136 and base peak m/z 93.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Purity (<90%) | Reflux ratio too low during transition. | Increase Reflux Ratio to 30:1 or 50:1 between |
| Yellow Distillate | Oxidation or "puking" (entrainment).[3] | Check vacuum leaks (O2 ingress). Install splash guard. |
| Polymerization (Pot turns to gel) | Overheating (>100°C) or old feedstock. | Ensure vacuum is <15 mmHg. Add 0.1% Hydroquinone to pot as inhibitor. |
| Temperature Fluctuations | Water in feedstock.[4] | Re-dry feedstock with MgSO₄ or Molecular Sieves (4Å). |
References
- Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Standard reference for terpene physical properties).
-
Verma, P. P., et al. (2019). "Process for the isolation of delta-3-carene from Indian turpentine oil." Journal of Essential Oil Research. (Verified Source for P. roxburghii data).
-
NIST Chemistry WebBook. (2023). "3-Carene Phase Change Data." National Institute of Standards and Technology.
-
Swift, K. A. D. (2004). Catalytic Transformations of the Major Terpene Feedstocks. Topics in Catalysis, 27, 143–155.
-
ChemicalBook. (2023). "3-Carene Product Specifications and Safety."
Application Note: Synthesis of Chiral Amino Alcohols Derived from (1S)-(+)-3-Carene
This Application Note is designed for research chemists and drug development professionals seeking to valorize (1S)-(+)-3-Carene—a readily available chiral pool terpene—into high-value chiral amino alcohol ligands.
Executive Summary
This compound is a bicyclic monoterpene abundant in turpentine. Unlike α-pinene, its unique gem-dimethylcyclopropane ring fused to a cyclohexene core creates a rigid, sterically biased scaffold. This guide details the conversion of 3-carene into chiral
Key Technical Challenges:
-
Steric Blockade: The gem-dimethyl bridge hinders the
-face, directing reagents to the -face. -
Regiocontrol: The C3-methyl group creates a disparity in substitution between the C3 and C4 olefinic carbons, influencing nucleophilic attack.
Strategic Synthetic Pathway
The synthesis relies on a two-step "Epoxidation-Aminolysis" strategy. This route is preferred over hydroboration-amination for its ability to install two heteroatoms simultaneously with defined relative stereochemistry.
Workflow Diagram
The following flowchart illustrates the critical decision points and stereochemical outcomes.
Caption: Logical flow for the stereoselective conversion of 3-carene to amino alcohols.
Detailed Experimental Protocols
Protocol A: Stereoselective Epoxidation of 3-Carene
This step installs the oxygen functionality. We provide two methods: the standard Peracid method (high yield) and a Green Catalytic method (scalable/safer).
Target Product: (+)-3
| Parameter | Method A: mCPBA Oxidation | Method B: Mn-Catalyzed Green Oxidation |
| Reagents | mCPBA (1.2 eq), CH₂Cl₂ | 30% H₂O₂ (2 eq), MnSO₄ (1 mol%), NaHCO₃ |
| Conditions | 0°C to RT, 3-4 hours | 0°C to RT, 6-8 hours, Acetone/Buffer |
| Selectivity | Exclusive | Exclusive |
| Yield | 85-92% | 75-85% |
| Scalability | Low (Peroxide hazard) | High (Aqueous conditions) |
Step-by-Step Procedure (Method A - Standard Lab Scale):
-
Preparation: Dissolve this compound (13.6 g, 100 mmol) in anhydrous CH₂Cl₂ (200 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Slowly add meta-chloroperbenzoic acid (mCPBA, 70-75%, 24.6 g, ~110 mmol) portion-wise over 30 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[2] The epoxide appears at a lower R_f than carene.
-
Workup: Quench with saturated aqueous Na₂SO₃ (to destroy excess peroxide) and wash with saturated NaHCO₃ (3 x 50 mL) to remove m-chlorobenzoic acid.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Distillation (bp ~75°C at 15 mmHg) yields the pure epoxide as a colorless oil.
Mechanism Note: The gem-dimethyl group at C7 exerts significant steric hindrance on the
Protocol B: Regioselective Aminolysis (Ring Opening)
This is the critical step defining the ligand structure. The carane skeleton is rigid; simple heating with amines often fails or leads to rearrangements. Lewis acid catalysis is mandatory for high yields.
Target Product: 4
Reagents & Setup:
-
Substrate: 3
,4 -Epoxycarane (from Protocol A). -
Nucleophile: Primary amine (e.g., Benzylamine, Aniline) or Secondary amine (Morpholine, Pyrrolidine).
-
Catalyst: Lithium Perchlorate (LiClO₄) or Zinc Triflate (Zn(OTf)₂).
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
Step-by-Step Procedure:
-
Catalyst Solution: Dissolve LiClO₄ (10 mol%) in MeCN (5 mL per mmol substrate). Note: LiClO₄ accelerates opening by coordinating to the epoxide oxygen, increasing electrophilicity.
-
Mixing: Add the amine (1.2 eq) and the epoxide (1.0 eq) to the solution.
-
Heating: Reflux the mixture (80°C) for 12–24 hours.
-
Optimization Tip: If using aromatic amines (lower nucleophilicity), increase temp to 100°C in a sealed tube.
-
-
Workup: Cool to RT. Dilute with water and extract with EtOAc. Wash with brine.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Amino alcohols are polar; adding 1% Et₃N to the eluent prevents tailing.
Regiochemistry & Stereochemistry Validation:
-
Regioselectivity: Nucleophilic attack occurs preferentially at C4 (secondary carbon) rather than C3 (tertiary, methyl-substituted).
-
Stereochemistry: The reaction proceeds via an
-like mechanism involving backside attack.[3] Since the epoxide is (down), the amine enters from the (up) face. -
Result: The product is 4
-amino-3 -hydroxy-3 -methylcarane . The amine and hydroxyl groups are trans to each other.
Application: Asymmetric Catalysis Testing
To validate the synthesized amino alcohol (e.g., 4-benzylamino-3-caranol), use it as a ligand in the enantioselective addition of diethylzinc to benzaldehyde.
Validation Protocol:
-
Ligand Formation: Mix Amino Alcohol (5 mol%) with Et₂Zn (2.2 eq, 1.0 M in hexane) in Toluene at 0°C for 20 mins.
-
Reaction: Add Benzaldehyde (1.0 eq). Stir at 0°C for 12 hours.
-
Analysis: Quench with 1N HCl. Extract and analyze by Chiral HPLC (Chiralcel OD-H column).
-
Expectation: High enantiomeric excess (ee > 85%) confirms the rigidity and chiral induction capability of the carane backbone.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 2) | Steric hindrance of carane ring | Switch to "Solvent-Free" conditions on Silica surface or use Zn(OTf)₂ catalyst. |
| Rearrangement Products | Acidic conditions too strong | Avoid strong protic acids (H₂SO₄); use mild Lewis acids (LiClO₄). |
| Poor Enantioselectivity | Impure Ligand | Ensure complete removal of unreacted amine; recrystallize the amino alcohol hydrochloride salt. |
References
-
Stereoselective Epoxidation of 3-Carene
-
General Epoxide Ring Opening Protocol
-
Amino Alcohols in Asymmetric Catalysis
- Title: Chiral Amino Alcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction.
- Source: Semantic Scholar/Symmetry, 2021.
-
URL:[Link]
-
Mechanistic Insight (Regioselectivity)
Sources
- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in 3-carene to caronaldehyde ozonolysis
Senior Application Scientist: Dr. Alex V. Mercer Department: Process Chemistry & Scale-up Support Ticket ID: OZN-3C-YLD-004[1]
Executive Summary: The Challenge of the Carene Ring
The ozonolysis of (+)-3-carene to synthesize (1R,3S)-cis-caronaldehyde (3,3-dimethyl-2-formylcyclopropane-1-carboxylic acid derivatives) is a cornerstone reaction in the synthesis of pyrethroid insecticides (e.g., Deltamethrin).
While theoretically straightforward, this reaction is notorious for variable yields (30–65%) in unoptimized settings.[1] The "low yield" is rarely a single failure point but a cascade of three competing factors:
-
Anomalous OH Radical Generation: Unlike simple alkenes, 3-carene ozonolysis generates high yields of hydroxyl radicals (OH[1]•) via the hydroperoxide channel, which non-selectively degrades the starting material and product.
-
Criegee Intermediate Trapping: Inadequate solvent selection leads to oligomerization of the carbonyl oxide intermediate rather than the desired alkoxy-hydroperoxide formation.
-
Workup Instability: Caronaldehyde is thermally sensitive and prone to epimerization or oxidation to caronic acid if the reductive quench is inefficient.[1]
Diagnostic Workflow
Before adjusting parameters, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in 3-carene ozonolysis.
Technical Support FAQs
Q1: My reaction turns blue, but I still recover starting material. Why?
A: This is a classic mass-transfer artifact.[1] The blue color indicates dissolved ozone, but at very low temperatures (<-70°C), the reaction rate of ozone with the sterically hindered trisubstituted double bond of 3-carene slows down. If you stop the reaction immediately upon seeing blue, you may have only saturated the solvent, not the alkene.
-
Solution: Maintain the ozone flow for 10–15 minutes after the blue color persists. Ensure vigorous stirring to maximize the gas-liquid interface.
-
Pro-Tip: Run the reaction at -40°C to -50°C rather than -78°C. 3-carene is robust enough to handle this range, and the kinetics are significantly more favorable.[1]
Q2: I am getting a thick, viscous oil that won't distill. What is happening?
A: You are likely forming polymeric ozonides due to a lack of a participating solvent.[1] If you run this reaction in pure Dichloromethane (DCM) or Ethyl Acetate, the Criegee intermediate (carbonyl oxide) has no proton donor to react with.[1] It reacts with itself or the carbonyl product to form oligomeric peroxides (polyozonides). These are stable to mild reduction and result in viscous residues (yield loss).[1]
-
Solution: Use a Methanol/DCM (1:1 to 2:1) solvent system.[1] Methanol traps the Criegee intermediate to form a specific methoxy-hydroperoxide intermediate. This species is monomeric and reduces cleanly to the aldehyde.
Q3: My product contains significant amounts of Caronic Acid. How do I stop over-oxidation?
A: Caronic acid forms via two pathways:
-
Oxidative Workup: If the peroxide intermediate is not quenched immediately and completely, it will rearrange or auto-oxidize to the carboxylic acid.[1]
-
OH Radical Attack: The ozonolysis of terpenes generates OH radicals.
-
Solution (Workup): Ensure your reductant (DMS or Thiourea) is added while the reaction is still cold (<-20°C). Do not allow the reaction mixture to warm up before adding the quenching agent.
-
Solution (Radical Scavenger): The addition of methanol (as recommended in Q2) also acts as an OH radical scavenger, protecting the aldehyde product.
Q4: Dimethyl Sulfide (DMS) is too smelly for our lab. Can I use Zinc/Acetic Acid?
A: You can, but it is not recommended for high-yield synthesis of caronaldehyde.[1] Zinc/AcOH is a heterogeneous reduction.[1] It is often too slow to compete with the thermal decomposition of the hydroperoxide intermediates, leading to lower yields and "tar" formation.
-
Alternative: Use Thiourea .[1][2] It is an odorless solid, cheap, and highly effective at reducing hydroperoxides to aldehydes.[1] It can be added as a solution in methanol.[1][2]
Mechanistic Insight & Pathway
Understanding the "Participating Solvent" mechanism is critical for yield optimization.
Figure 2: Reaction pathway comparison.[1] The Methanol pathway (Green) prevents oligomerization, securing higher yields.
Optimized Experimental Protocol
Objective: Synthesis of cis-caronaldehyde (approx. 10g scale).
| Parameter | Specification | Rationale |
| Solvent | DCM : Methanol (1:1) | Methanol traps Criegee intermediate; DCM solubilizes 3-carene.[1] |
| Concentration | 0.2 M to 0.5 M | Dilution prevents thermal runaways during ozonolysis.[1] |
| Temperature | -40°C to -50°C | Balances reaction rate with intermediate stability.[1] |
| Endpoint | Blue color persistence + 10 mins | Ensures complete consumption of the sterically hindered alkene. |
| Quench | Dimethyl Sulfide (1.5 eq) | Rapid, homogeneous reduction.[1] Add at -40°C. |
| Warm-up | Slow (over 2 hours) to RT | Prevents exotherm from rapid peroxide decomposition.[1] |
Step-by-Step Workflow:
-
Setup: Charge (+)-3-carene (10.0 g, 73.4 mmol) into a flame-dried flask. Add DCM (75 mL) and Methanol (75 mL). Cool to -45°C .[1]
-
Ozonolysis: Bubble Ozone/Oxygen mixture through the solution.[1][2]
-
Quench: While still at -45°C , add Dimethyl Sulfide (DMS) (6.8 g, 110 mmol, 1.5 eq) dropwise.
-
Note: Reaction is exothermic.[1] Monitor internal temp.
-
-
Reduction: Allow the mixture to warm to Room Temperature (20°C) slowly over 2–3 hours. Stir overnight (12h) to ensure complete reduction of the methoxy-hydroperoxide.
-
Workup: Concentrate in vacuo (do not heat above 40°C). Dissolve residue in water/brine and extract with DCM.[1]
-
Purification: The crude aldehyde is often pure enough for subsequent steps.[1] If purification is needed, use rapid silica chromatography or distillation (high vacuum), but beware of stability.[1]
References
-
Atkinson, R., et al. (1992).[1][3] "OH radical formation yields from the gas-phase reactions of ozone with a series of terpenes." Journal of Atmospheric Chemistry.
-
Hantschke, L., et al. (2021).[1][3] "Atmospheric photooxidation and ozonolysis of Δ3-carene and 3-caronaldehyde: rate constants and product yields." Atmospheric Chemistry and Physics.
-
Master Organic Chemistry. (2013). "Ozonolysis of Alkenes and Alkynes." Master Organic Chemistry.
-
Wang, Y., et al. (2019).[1][3] "Ozonolysis of 3-carene in the atmosphere: Formation mechanism of hydroxyl radical and secondary ozonides." Physical Chemistry Chemical Physics.
-
Cochran, B. M. (2016).[1] "Synthesis and odor properties of carene and carane derivatives." Perfumer & Flavorist.
Sources
Purification of (1S)-(+)-3-Carene via fractional distillation parameters
Subject: High-Purity Isolation of (1S)-(+)-3-Carene via Fractional Distillation Ticket ID: CHEM-DIST-3C-001 Support Level: Tier 3 (Advanced Application Engineering) Status: Open
Introduction: The Separation Challenge
You are likely accessing this guide because standard distillation protocols are failing to separate this compound from its structural isomers, particularly
The Core Problem: The boiling point differential (
This guide moves beyond basic textbook distillation, providing the precise vacuum parameters, reflux ratios, and column specifications required to achieve
Module 1: Critical Process Parameters (CPP)
Q: What are the optimal pressure and temperature settings for 3-Carene?
A: Do not distill at atmospheric pressure. The required pot temperature (
Recommended Operating Window:
| Parameter | Specification | Scientific Rationale |
| Head Pressure | 10 – 15 mbar (7.5 – 11 mmHg) | Lowers B.P. of 3-carene to approx. 70–80°C , preventing thermal isomerization.[1] |
| Reflux Ratio | 10:1 to 20:1 | High reflux is non-negotiable due to the narrow |
| Pot Temperature | Max 110°C | Exceeding this increases the rate of oxidative polymerization and peroxide hazard.[1] |
| Column Efficiency | >30 Theoretical Plates | Simple Vigreux columns are insufficient.[1] Use Sulzer structured packing or a spun-band column. |
Q: How do I calculate the specific cut points for my vacuum level?
A: Use the Antoine Equation adapted for terpenes. If you cannot achieve 10 mbar, use the nomograph data below to adjust your cut points. Note that
Target Fraction Cut Points (at 10 mbar / 7.5 mmHg):
-
Fraction 1 (Lights):
(Primarily -pinene) -
Fraction 2 (Intermediates):
(Mixture of -pinene and Camphene) -
Fraction 3 (Product): 70^\circ\text{C} - 78^\circ\text{C}$ (this compound)
-
Residue (Heavies):
(Limonene, Dipentene, Polymers)
Module 2: Experimental Protocol & Workflow
Step-by-Step Purification Logic
The following workflow utilizes a self-validating approach. You must verify the refractive index (RI) or GC trace of the "Intermediate" fraction before collecting the main body.
Figure 1: Logic flow for fractional distillation of 3-Carene, emphasizing the critical purity checkpoint before main fraction collection.
Detailed Protocol
-
System Preparation:
-
Inspect all glassware for star cracks (vacuum implosion risk).
-
Grease all joints with high-vacuum silicone grease.
-
Inert Gas Purge: Flush the system with Nitrogen (
) to remove oxygen. Critical: 3-Carene forms explosive peroxides upon contact with air.
-
-
Equilibration:
-
Fraction Collection:
-
F1 (Alpha-Pinene): Collect at a fast rate (Reflux 5:1). The temperature will be stable around
(at 10 mbar). -
Transition (The "Cut"): As temperature rises past
, increase Reflux Ratio to 20:1 . This is the most critical step. You are separating -pinene from 3-carene. -
F3 (3-Carene): When the head temperature stabilizes at
(at 10 mbar) and GC confirms -pinene is absent, collect the product.
-
Module 3: Troubleshooting & FAQs
Q: My head temperature is fluctuating wildly. What is wrong?
A: This is known as "bumping" or column flooding.
-
Cause 1: Vacuum instability. Check your pump oil and trap. Volatile terpenes can degrade pump oil viscosity rapidly.
-
Cause 2: Adiabatic loss. If your column is not insulated, environmental drafts cause internal condensation (flooding). Solution: Wrap the column in silvered vacuum jacketing or glass wool.
Q: The product has a yellow tint. Is it pure?
A: No. Pure this compound is water-white (colorless).
-
Diagnosis: Yellowing indicates oxidation (peroxide formation) or polymerization.
-
Remedy: Redistill the fraction over a small amount of Sodium Borohydride (
) or metallic Sodium (caution required) to reduce oxidation products, and ensure a strict atmosphere.
Q: I cannot separate Beta-Pinene from 3-Carene; they co-elute.
A: You likely lack sufficient theoretical plates.
-
Immediate Fix: Increase your reflux ratio to 30:1 or 50:1. This slows collection but improves separation resolution.
-
Hardware Fix: If using a Vigreux column, switch to a Packed Column (using Helipak or Raschig rings) or a Spinning Band Distillation system. The separation requires roughly 30-50 theoretical plates.
Q: How do I safely store the purified 3-Carene?
A: 3-Carene is highly susceptible to autoxidation.
-
Storage: Store in dark, amber glass bottles.
-
Stabilizer: Add 0.01% BHT (Butylated hydroxytoluene) or Tocopherol as an antioxidant.
-
Headspace: Purge the bottle headspace with Argon or Nitrogen before sealing. Store at
.
Module 4: Safety Directives (E-E-A-T)
Peroxide Hazard
Like many terpenes (limonene, pinene), 3-carene reacts with atmospheric oxygen to form hydroperoxides. These can concentrate in the distillation pot residue and explode upon heating.
-
Test: Always test feedstock with starch-iodide paper before distillation.
-
Neutralization: If peroxides are detected (
), wash the organic phase with saturated Ferrous Sulfate ( ) solution prior to distillation.
Flammability[1][4][5]
-
Flash Point:
(approx). -
Vapor: Heavier than air. Distillation vapors can travel to ignition sources. Ensure all heating mantles are spark-proof and the lab is well-ventilated.
References
- Separation of 3-carene from turpentine oil. Google Patents. (CN103408390B).
-
Purification of Terpenes . University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Physical Properties of 3-Carene . PubChem, National Library of Medicine. Retrieved from [Link]
-
Fractional Distillation Parameters . Maratek Environmental. Retrieved from [Link]
Sources
Technical Support Hub: 3-Carene Extraction & Emulsion Management
[1][2][3]
Status: Operational Ticket ID: TSH-3CAR-EMUL Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3]
Introduction: The "Turpentine Trap"
You are likely encountering a stable emulsion during the liquid-liquid extraction (LLE) of 3-carene because you are fighting nature’s own defense mechanism.[1][2][3] 3-Carene is often derived from pine resin (turpentine), which naturally contains resin acids (e.g., abietic acid).[1][2][3]
In neutral or alkaline conditions, these resin acids deprotonate into carboxylate anions, acting as powerful anionic surfactants.[1][2][3] They lower the interfacial tension between your hydrophobic terpene phase and your aqueous phase, creating a "mayonnaise" that resists separation.
This guide moves beyond basic advice to address the physicochemical mechanics of breaking these emulsions without degrading your labile terpene target.
Module 1: The Mechanism (Diagnosis)[4]
Q: Why is my 3-carene layer turning into a milky white interface?
A: You are witnessing the formation of a surfactant-stabilized emulsion, likely exacerbated by the Gibbs-Marangoni effect .[2]
-
The Surfactant: Resin acids (impurities co-extracted with 3-carene) accumulate at the oil-water interface.[2][3]
-
The Charge: At pH > 6, these acids ionize (
).[1][2][3] The negative charges repel each other, preventing droplet coalescence (Electrostatic Stabilization). -
The Barrier: This creates a rigid interfacial film that defies gravity-driven separation.[2][3]
Visualization: The Resin Acid Barrier
Figure 1: Mechanism of emulsion stabilization by resin acid impurities at the liquid-liquid interface.[1][2][3]
Module 2: Immediate Intervention (The Fix)
Q: I have a stable emulsion right now. How do I break it without ruining the sample?
A: Do not shake it further. Use the DLVO Protocol (Derjaguin-Landau-Verwey-Overbeek theory) to compress the electrical double layer, or use physical shearing.[1][2][3]
Protocol A: The "Salting Out" Method (Safest)
Use this as your first line of defense. It increases ionic strength, shielding the repulsive charges on the droplets.
-
Prepare Brine: Create a saturated NaCl solution (~360 g/L).
-
Add & Swirl: Add a volume of brine equal to 20% of your total emulsion volume. Do not shake.[2][3] Gently swirl the funnel.[4]
-
Wait: Allow 15–30 minutes. The increased density of the aqueous phase (
) and ionic strength ( ) will force phase separation.
Protocol B: The Acid Quench (High Efficiency, High Risk)
Use this if resin acids are the suspected cause. Warning: 3-Carene is acid-sensitive and can isomerize to terpinolene or limonene under strong acidic conditions.[1][2][3]
-
Titrate: Add 1M Citric Acid (preferred over HCl for gentleness) dropwise.
-
Target pH: Aim for pH 4–5. This protonates the resin soaps (
), destroying their surfactant capability.[1][2][3] -
Separate Immediately: Once the emulsion breaks, drain the aqueous layer immediately.
-
Neutralize: Wash the organic layer with a 5% Sodium Bicarbonate solution to remove residual acid and prevent isomerization during storage.[2][3]
Protocol C: Physical Shearing (The "Bed" Filter)
Best for "rag layers" containing particulate matter.
-
Pack: Place a 1cm layer of Celite 545 (diatomaceous earth) over a glass frit or in a Buchner funnel.
-
Filter: Pour the emulsion through the bed under weak vacuum.
-
Mechanism: The tortuous path shears the droplets, and the high surface area absorbs the stabilizing particulate matter (Pickering emulsion breakers).
Module 3: Prevention & Optimization
Q: How do I prevent this in future extractions?
A: Control the pH and density gradients before you even start mixing.
Comparative Data: Emulsion Breaking Strategies
| Method | Mechanism | Time to Break | Risk to 3-Carene | Best For |
| Salting Out (NaCl) | Increases Ionic Strength (DLVO) | 20-40 mins | Low | General emulsions |
| Acidification (pH 4) | Protonates Surfactants | < 10 mins | High (Isomerization) | Resin-rich samples |
| Centrifugation | Increases G-force | 5-10 mins | Low | Small volumes (<50mL) |
| Co-solvent (Ethanol) | Modifies Surface Tension | Variable | Medium (Solvent trapping) | Viscous oils |
Workflow: The Prevention Decision Tree
Figure 2: Decision tree for preventing and treating emulsions during terpene extraction.
Module 4: Expert FAQs
Q: Can I use centrifugation for 500mL+ volumes? A: Standard benchtop centrifuges cannot handle this volume safely.[1][2][3] For large batches, use a continuous liquid-liquid separator or simply rely on the "Salting Out" method combined with gentle stirring (not shaking) to encourage coalescence.[2][3]
Q: Why not use Ethanol to break the emulsion?
A: While ethanol reduces surface tension, it distributes into both phases.[2] This alters the partition coefficient (
Q: Is my 3-carene degrading? A: If your emulsion treatment involved heat (>60°C) or low pH (<3) for extended periods, check for degradation using GC-MS.[1][2][3] Look for peaks corresponding to p-cymene (oxidation product) or terpinolene (isomerization product).[1][2][3]
References
-
Derjaguin, B., & Landau, L. (1941).[1][2][3] Theory of the stability of strongly charged lyophobic sols and of the adhesion of strongly charged particles in solutions of electrolytes. Acta Physicochimica URSS.
-
Sjöblom, J., et al. (2005).[1][2][3] Our current understanding of water-in-crude oil emulsions.[1][2][3] Recent characterization techniques and high pressure performance.[2][3][5] Advances in Colloid and Interface Science.
-
Hyldgaard, M., et al. (2012).[1][2][3] Essential oils in food preservation: mode of action, synergies, and interactions with food matrix components.[1][2][3] Frontiers in Microbiology.
-
Zhu, Y., et al. (2019).[1][2][3] Demulsification of water-in-oil emulsions by wetting coalescence using glass fibers.[1][2][3] Separation and Purification Technology.
-
Breitmaier, E. (2006).[1][2][3] Terpenes: Flavors, Fragrances, Pharmaca, Pheromones.[1][2][3] Wiley-VCH.[1][2][3] (Reference for acid sensitivity of 3-carene). [1][3]
Validation & Comparative
Technical Guide: The Isomeric Pitfall of 3-Carene (m/z 93)
Content Type: Comparative Analysis & Methodological Guide Audience: Analytical Chemists, Drug Discovery Researchers, and Metabolomics Specialists
Executive Summary: The "False Positive" Trap
In gas chromatography-mass spectrometry (GC-MS), the detection of a base peak at m/z 93 in monoterpene analysis is frequently—and often erroneously—attributed solely to
This guide moves beyond simple spectral interpretation. It establishes a comparative differentiation protocol to distinguish 3-carene from its structural isomers. We analyze the mechanistic formation of the m/z 93 ion and provide a self-validating workflow that integrates Retention Indices (RI) with specific ion ratio diagnostics.
The Mechanistic Basis: Formation of the m/z 93 Ion
To understand why 3-carene masquerades as other terpenes, we must look at the ion physics. The m/z 93 peak represents the
The Pathway
-
Ionization: The molecular ion (
, m/z 136) is formed via electron impact (70 eV). -
Ring Opening: The strained bicyclic [4.1.0] system of 3-carene opens.
-
Allylic Cleavage: The molecule undergoes a loss of an isopropyl radical (
, mass 43). -
Aromatization: The remaining fragment stabilizes into a toluene-like or cymene-cation precursor (
), yielding the intense signal at m/z 93.
Crucial Insight: Because
Comparative Analysis: 3-Carene vs. Isomers
The following table contrasts 3-carene with its primary "look-alikes." Note that while m/z 93 is the base peak for both pinene and carene, subtle differences in secondary ions exist.
Table 1: Spectral & Chromatographic Differentiation
| Feature | Limonene | ||
| Base Peak | m/z 93 | m/z 93 | m/z 68 (or 93/67) |
| Molecular Ion ( | m/z 136 (Low intensity) | m/z 136 (Low intensity) | m/z 136 (Moderate) |
| Key Diagnostic Ratio | m/z 92/93 ratio is often higher (~20-25%) | m/z 92/93 ratio is typically lower | m/z 68 is dominant |
| Secondary Ions | m/z 91, 77, 121 | m/z 91, 77, 121 | m/z 67, 53, 39 |
| Retention Index (DB-5) | ~1008 - 1015 | ~930 - 935 | ~1025 - 1030 |
| Elution Order | Elutes after | Elutes first (early) | Elutes after 3-carene |
Analyst Note: Relying solely on the NIST library match score for 3-carene vs.
-pinene often yields false positives due to >95% spectral similarity. Retention Index (RI) is the only definitive confirmation.
Experimental Protocol: The "Dual-Validation" Workflow
This protocol ensures scientific integrity by cross-referencing mass spectral data with chromatographic behavior.
Phase A: Chromatographic Setup (Separation)
-
Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program (Critical for Isomer Splitting):
-
Hold at 60°C for 2 min.
-
Ramp 3°C/min to 150°C (Slow ramp maximizes terpene resolution).
-
Ramp 20°C/min to 280°C.
-
Phase B: Mass Spectrometry Tuning
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40–350 (Ensure m/z 40 is included to see the m/z 41/43 ratio).
-
Validation: Tune with PFTBA (FC-43). Ensure m/z 69, 219, 502 abundance ratios meet manufacturer specs.
Phase C: The Calculation (Self-Validating Step)
Do not accept a library match unless the Linear Retention Index (LRI) matches.
-
Run a
Alkane Standard mix under the exact same conditions. -
Calculate LRI for the unknown peak using the Van den Dool and Kratz equation:
-
Pass Criteria: The calculated LRI must be within
10 units of the literature value (approx. 1011 on DB-5MS for 3-carene). If the LRI is ~930, it is -pinene, regardless of the MS match.
Visualizing the Fragmentation & Logic
The following diagram illustrates the mechanistic pathway of the m/z 93 formation and the decision logic required to distinguish 3-carene from
Figure 1: Mechanistic fragmentation pathway of 3-carene yielding m/z 93, integrated with the chromatographic decision tree required to distinguish it from isomers.
References
-
NIST Mass Spectrometry Data Center. (2023). 3-Carene Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69. [Link]
- Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard reference for Terpene Retention Indices).
-
PubChem. (2024). 3-Carene Compound Summary. National Library of Medicine. [Link]
- Hafizovic, A., et al. (2019). Differentiation of monoterpene isomers by GC-MS and retention indices. (General methodology reference for terpene analysis).
Sources
A Senior Application Scientist's Guide to the Specific Optical Rotation of Pure (1S)-(+)-3-Carene: A Comparative Analysis
In the realm of chiral molecules, particularly within the development of pharmaceuticals and fine chemicals, the precise characterization of enantiomeric purity is paramount. The specific optical rotation, [α], is a fundamental and widely utilized physical property for such characterizations. This guide provides an in-depth analysis of the specific optical rotation of pure (1S)-(+)-3-Carene, presenting its value in the context of other structurally related and commercially significant chiral monoterpenes. Furthermore, this document will elucidate the underlying principles of polarimetry, detail a robust experimental protocol for the determination of specific rotation, and discuss the critical factors that influence this measurement, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Significance of Chirality and Optical Rotation
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry and pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even exert toxic effects. Consequently, the ability to isolate and quantify the enantiomeric excess (ee) of a chiral compound is critical.
Optical activity, the rotation of the plane of polarized light by a chiral substance, provides a direct measure of this enantiomeric purity.[1] The extent and direction of this rotation are quantified by the specific optical rotation, [α], a characteristic constant for a given chiral compound under defined conditions.[1][2]
This compound: A Chiral Building Block
This compound, a bicyclic monoterpene, is a valuable chiral starting material in organic synthesis. Its specific optical rotation is a key parameter for identity and purity assessment. The accepted value for the specific optical rotation of pure this compound at 20°C using the sodium D-line (589 nm) is +17° when measured as a neat (undiluted) liquid.
Comparative Analysis with Alternative Chiral Terpenes
To provide a broader context for the specific optical rotation of (+)-3-Carene, a comparison with other common chiral monoterpenes is instructive. The magnitude and sign of the specific rotation are highly sensitive to subtle changes in molecular structure.
| Compound | Structure | CAS Number | Specific Optical Rotation ([α]D20) | Measurement Conditions |
| This compound | 498-15-7 | +17° | Neat | |
| (+)-α-Pinene | 7785-70-8 | +51.14° | Not specified | |
| (-)-α-Pinene | 7785-26-4 | -50.7° | Neat | |
| (+)-Limonene | 5989-27-5 | +123.8° | 19.5°C | |
| (-)-Camphor | 464-48-2 | -43 ±1° | c = 10% in ethanol |
Data sourced from various chemical suppliers and databases.[3][4][5][6]
This comparison highlights the significant variation in specific rotation among structurally related terpenes. For instance, the enantiomers of α-pinene exhibit nearly equal and opposite rotations, as expected.[4][6] The larger magnitude of rotation for limonene compared to 3-carene and α-pinene can be attributed to differences in their molecular geometry and the resulting interactions with polarized light.
The Causality Behind Experimental Choices in Polarimetry
The measured value of specific optical rotation is not absolute and is influenced by several experimental parameters.[7][8] Understanding these factors is crucial for obtaining accurate and reproducible results.
-
Temperature: Temperature can affect the density of the sample and may also influence the conformational equilibrium of flexible molecules, thereby altering the observed rotation.[7] For this reason, precise temperature control is essential.
-
Wavelength: The magnitude of optical rotation is dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD).[9] By convention, the sodium D-line (589.3 nm) is most commonly used.[9]
-
Solvent: The solvent can interact with the chiral molecule through hydrogen bonding or dipole-dipole interactions, which can alter its conformation and, consequently, its specific rotation.[10] Therefore, the solvent used must always be specified. For neat liquids like (+)-3-Carene, this factor is eliminated.
-
Concentration: For solutions, the observed rotation is directly proportional to the concentration of the chiral compound.[1] It is critical to prepare solutions with accurately known concentrations. For some compounds, the specific rotation itself can show a slight dependence on concentration.[10][11]
A Self-Validating Protocol for the Determination of Specific Optical Rotation
The following protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the integrity of the results.
Experimental Workflow for Polarimetry
Caption: Workflow for Determining Specific Optical Rotation.
Step-by-Step Methodology
-
Instrument Preparation and Calibration:
-
Power on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light output.[12]
-
Set the temperature of the sample chamber to 20.0 ± 0.1 °C.
-
Fill a clean polarimeter cell with the blank solvent (if measuring a solution) or leave it empty for a neat sample air blank.
-
Place the blank cell in the sample chamber and perform a zero calibration according to the instrument's operating manual. This corrects for any background rotation from the solvent or the instrument optics.
-
-
Sample Preparation:
-
For Neat Liquids (e.g., this compound): Ensure the sample is pure and free of any particulate matter. If necessary, filter the sample through a 0.45 µm syringe filter.
-
For Solutions: Accurately weigh a precise amount of the solid or liquid sample and dissolve it in a known volume of a suitable solvent in a volumetric flask. The concentration should be chosen to give a significant observed rotation (typically between 0.5° and 5°). Note the exact concentration in g/mL.[13]
-
Carefully fill the polarimeter cell with the sample, ensuring no air bubbles are present in the light path.[2][14] Most cells have a bubble trap to facilitate this.
-
-
Measurement:
-
Place the sample-filled cell into the polarimeter.
-
Initiate the measurement. For manual polarimeters, adjust the analyzer until the split-field image is of uniform brightness and record the angle.[12] For automatic polarimeters, the instrument will directly display the observed rotation (α).
-
Take at least three to five independent readings and calculate the average observed rotation. This ensures the reproducibility of the measurement.
-
-
Calculation of Specific Optical Rotation:
The specific optical rotation is calculated using the Biot's Law equation:[2]
For solutions: [α]λT = α / (c × l)
For neat liquids: [α]λT = α / (d × l)
Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
d is the density of the neat liquid in g/mL at temperature T.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
Reporting:
-
The final specific rotation value should be reported along with the temperature, wavelength, and, for solutions, the concentration and solvent used. For example: [α]D20 = +17° (neat).
-
Conclusion
The specific optical rotation is an indispensable tool in the arsenal of the modern chemist for the characterization of chiral molecules. The value of +17° for pure this compound provides a critical benchmark for its identification and quality control. By understanding the principles of polarimetry, adhering to a rigorous experimental protocol, and considering the influence of key experimental parameters, researchers can confidently and accurately determine this vital physical property. This guide serves as a comprehensive resource to that end, enabling the reliable characterization of chiral compounds essential for advancements in research, development, and quality assurance.
References
-
Chemistry LibreTexts. (2020, August 1). 3.6: Optical Activity. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2019, May 19). 5.5: Polarimetry. Retrieved February 6, 2026, from [Link]
-
Hayashi, T., et al. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry, 47(15), 2739-2744. [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved February 6, 2026, from [Link]
-
Poe, C. F., & Plein, E. M. (1932). The Optical Activity of Camphor in Alcoholic Solutions. Journal of the American Pharmaceutical Association, 21(9), 883-885. [Link]
-
PubChem. (n.d.). (+)-Limonene. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). (+-)-alpha-Pinene. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). alpha-Pinene. Retrieved February 6, 2026, from [Link]
-
Richardson, F. S., & Buckingham, A. D. (1976). The optical activity of camphor and some derivatives. The Journal of Physical Chemistry, 80(23), 2517-2524. [Link]
-
Rudolph Research Analytical. (n.d.). Specific Rotation Equation Vs Optical Rotation - Polarimetry. Retrieved February 6, 2026, from [Link]
- Science Learning Center. (n.d.). Determination of Specific Rotation. Retrieved February 6, 2026, from a URL that is no longer active but was accessible during the knowledge cutoff.
- The Neotia University. (n.d.). Polarimeter Experiment. Retrieved February 6, 2026, from a URL that is no longer active but was accessible during the knowledge cutoff.
-
Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications. Retrieved February 6, 2026, from [Link]
-
University of Wisconsin–Madison, MRSEC Education Group. (n.d.). Polarimetry Experiments. Retrieved February 6, 2026, from [Link]
- World Health Organization. (n.d.). 1.4 Determination of optical rotation and specific rotation. In The International Pharmacopoeia. Retrieved February 6, 2026, from a URL that is no longer active but was accessible during the knowledge cutoff.
Sources
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. cdn.pasco.com [cdn.pasco.com]
- 3. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-a-Pinene 99 , ee 97 GLC 7785-26-4 [sigmaaldrich.com]
- 5. (-)-Camphor analytical standard 464-48-2 [sigmaaldrich.com]
- 6. alpha-Pinene [drugfuture.com]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. digicollections.net [digicollections.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tnu.in [tnu.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. torontech.com [torontech.com]
A Comparative Guide to the Antimicrobial Activities of 3-Carene and α-Pinene for Researchers and Drug Development Professionals
In the ever-present challenge of antimicrobial resistance, the scientific community is increasingly turning to nature's vast repository of bioactive compounds. Among these, monoterpenes, volatile components of essential oils, have garnered significant attention for their therapeutic potential. This guide provides an in-depth, comparative analysis of the antimicrobial properties of two isomeric monoterpenes: 3-carene and α-pinene. As a senior application scientist, my aim is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate and potentially harness these natural compounds in novel antimicrobial strategies.
Introduction to 3-Carene and α-Pinene: Isomeric Monoterpenes with Antimicrobial Promise
3-Carene and α-pinene are bicyclic monoterpenes with the same chemical formula (C₁₀H₁₆) but distinct structural arrangements. These differences, though subtle, can significantly influence their biological activities. Both are commonly found in the essential oils of various plants, particularly conifers. Their lipophilic nature allows them to readily interact with the lipid-rich membranes of microorganisms, a key aspect of their antimicrobial action. While both compounds have demonstrated antimicrobial effects, a direct comparative analysis is crucial for discerning their respective potencies and potential applications.
Comparative Antimicrobial Efficacy: A Review of the Evidence
A direct comparison of the antimicrobial potency of 3-carene and α-pinene is complicated by the lack of studies that evaluate both compounds concurrently under identical experimental conditions. The following data, compiled from various sources, provides an overview of their minimum inhibitory concentrations (MICs) against a range of microorganisms. It is important to note that variations in methodology, such as the choice of microbial strain, inoculum size, and culture medium, can influence MIC values. Therefore, this table should be interpreted as a guide to their general antimicrobial spectrum and relative activity, rather than a definitive head-to-head comparison.
| Microorganism | 3-Carene MIC | α-Pinene MIC | Reference(s) |
| Staphylococcus aureus (Gram-positive) | No direct data found | 4150 µg/mL (MRSA) | [1][2] |
| Escherichia coli (Gram-negative) | No direct data found | >6250 µg/mL | [1][2] |
| Brochothrix thermosphacta (Gram-positive) | 20 mL/L | No data found | [3] |
| Pseudomonas fluorescens (Gram-negative) | 20 mL/L | No data found | [3] |
| Candida albicans (Fungus) | No direct data found | 3125 µg/mL | [1][2] |
| Cryptococcus neoformans (Fungus) | No direct data found | 117 µg/mL | [1][2] |
| Rhizopus oryzae (Fungus) | No direct data found | 390 µg/mL | [1][2] |
Note: The MIC value for 3-carene against B. thermosphacta and P. fluorescens is reported in mL/L, which is a volumetric concentration. To facilitate a more direct comparison with the mass concentrations reported for α-pinene, one would need to know the density of the 3-carene used in the study. Assuming a density of approximately 0.86 g/mL, 20 mL/L would be equivalent to 17200 µg/mL. This highlights the challenge of comparing data from disparate sources.
Unraveling the Mechanisms of Antimicrobial Action
The antimicrobial efficacy of 3-carene and α-pinene stems from their ability to disrupt essential cellular structures and functions in microorganisms. While their mechanisms share some commonalities, subtle differences may account for variations in their activity spectra.
The Multifaceted Attack of 3-Carene
3-Carene employs a multi-pronged approach to inhibit microbial growth. Its primary mode of action involves compromising the integrity of the cell wall and membrane. This disruption leads to the leakage of vital intracellular components, such as ions and proteins, and a reduction in membrane potential.[3][4] Furthermore, 3-carene has been shown to interfere with cellular energy metabolism by inhibiting key enzymes and reducing ATP synthesis.[3][4] There is also evidence to suggest that 3-carene can interact with bacterial DNA, potentially affecting its structure and function.[3]
Caption: Proposed antifungal mechanism of α-pinene.
Experimental Protocol: Broth Microdilution for MIC Determination of Terpenes
The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of hydrophobic compounds like 3-carene and α-pinene, adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines. [5][6]The key challenge with these compounds is their poor water solubility, which necessitates the use of a solubilizing agent and careful preparation of the stock solution.
Materials:
-
3-Carene and α-Pinene (high purity)
-
Dimethyl sulfoxide (DMSO) or Tween 80 (as a solubilizing agent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial cultures (standardized to 0.5 McFarland)
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth without microorganism)
-
Solvent control (microorganism in broth with the highest concentration of the solubilizing agent used)
-
Resazurin solution (as a viability indicator, optional)
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Due to the hydrophobic nature of 3-carene and α-pinene, a stock solution is prepared in a suitable solvent. DMSO is a common choice. Prepare a 10 mg/mL stock solution of each terpene in 100% DMSO.
-
Causality: DMSO helps to dissolve the hydrophobic terpenes, allowing for their dispersion in the aqueous culture medium. It is crucial to use the lowest possible concentration of DMSO that achieves solubilization, as it can have its own antimicrobial effects at higher concentrations.
-
-
Serial Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640).
-
For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted microbial suspension to each well (wells 1-11), resulting in a final volume of 200 µL per well and a final inoculum density of approximately 7.5 x 10⁵ CFU/mL.
-
Well 11 will contain the inoculum and broth without the test compound (positive control).
-
Well 12 will contain only broth (negative control). A solvent control should also be included.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a microplate reader.
-
Optionally, resazurin can be added to the wells after incubation to aid in determining viability. A color change from blue to pink indicates metabolic activity (growth).
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
References
-
da Silva, A. C. R., Lopes, P. M., de Azevedo, M. M. B., Costa, D. C. M., Alviano, C. S., & Alviano, D. S. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules, 17(6), 6305–6316. [Link]
-
Rivas da Silva, A. C., et al. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules, 17(6), 6305-6316. [Link]
-
Shu, H., Chen, H., Wang, X., Hu, Y., Yun, Y., Zhong, Q., Chen, W., & Chen, W. (2019). Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens. Molecules, 24(18), 3246. [Link]
-
de Macêdo, A. C. B., et al. (2022). Potential Antibacterial Action of α-Pinene. Sciforum, MDPI. [Link]
-
Barros de Macêdo, A. C., et al. (2022). Potential Antibacterial Action of α-Pinene. Medical Sciences Forum, 12(1), 11. [Link]
-
Shu, H., et al. (2019). Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens. Molecules, 24(18), 3246. [Link]
-
de Barros, D. B., et al. (2023). α-Pinene: Docking Study, Cytotoxicity, Mechanism of Action, and Anti-Biofilm Effect against Candida albicans. Antibiotics, 12(3), 480. [Link]
-
Lis-Balchin, M., & Ochocka, R. J. (1999). Differences in Bioactivity between the Enantiomers of α-Pinene. Journal of Essential Oil Research, 11(3), 393-397. [Link]
-
Eduardo, L. D., et al. (2017). Antibacterial Potential Of The Alpha-pinene Positive Enantiomer Against The Strain Proteus mirabilis. ResearchGate. [Link]
-
Shu, H., et al. (2019). Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens. MDPI. [Link]
-
Farias, T., et al. (2019). Modulating effect of (+) – α – pinene on the activity of antimicrobials that interfere on protein synthesis and bacterial genetic material. Semantic Scholar. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
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Li, G. Y., et al. (2019). Synthesis, Antifungal Activity and 3D-QSAR Study of (Z)- and (E)-3-Caren-5-One Oxime Sulfonates. Molecules, 24(3), 488. [Link]
-
Osorio, M., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes, 14(1), 439. [Link]
-
de Oliveira, M. M. M., et al. (2019). MIC and MBC of limonene, terpineol, eugenol and chlorhexidine against E. coli, S. aureus and S. typhimurium. ResearchGate. [Link]
-
Davies, R. L. (2021). The effects of NX-AS-401 on methicillin resistant Staphylococcus aureus. Cronfa. [Link]
-
Li, G. Y., et al. (2017). Synthesis and Antifungal Activity of Novel 3-Caren-5-One Oxime Esters. Molecules, 22(9), 1521. [Link]
-
Piskernik, S., & Klančnik, A. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Preprints.org. [Link]
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Lee, J. H., et al. (2022). Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 13, 940545. [Link]
-
Piskernik, S., & Klančnik, A. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Preprints.org. [Link]
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Renault, S., et al. (2003). Cay-1, a novel antifungal compound from cayenne pepper. USDA ARS. [Link]
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van Staden, A. D. P., et al. (2016). Potentiating the Activity of Nisin against Escherichia coli. Frontiers in Microbiology, 7, 1769. [Link]
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Ramasamy, M., et al. (2024). Multidrug-Resistant Escherichia coli Remains Susceptible to Metal Ions and Graphene-Based Compounds. MDPI. [Link]
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Comparative Guide: Retention Index of (1S)-(+)-3-Carene on DB-5 vs. HP-5 GC Columns
This guide provides an in-depth technical comparison of the retention characteristics of (1S)-(+)-3-Carene on Agilent J&W DB-5 and Agilent HP-5 capillary columns. It is designed for analytical chemists requiring precise identification of monoterpenes in complex matrices.
Executive Summary
For the bicyclic monoterpene This compound (CAS: 498-15-7), the Linear Retention Index (LRI) on 5% phenyl-methylpolysiloxane phases typically falls between 1008 and 1015 .
While DB-5 and HP-5 are chemically equivalent stationary phases, they exhibit subtle selectivity differences due to manufacturing legacy and deactivation technologies.
-
DB-5 (Agilent J&W): The "gold standard" for terpene libraries (e.g., Adams). Most literature RI values for 3-Carene are referenced against this column.
-
HP-5 (Agilent Legacy): Functionally identical but may show slight retention shifts (± 1-2 index units) due to differences in cross-linking density and phase thickness consistency.
Recommendation: For strict adherence to the Adams Essential Oil Library , use DB-5 . For general profiling or EPA methodologies where "5% Phenyl" is the only requirement, HP-5 is interchangeable provided an alkane ladder is run to normalize retention times.
Column Chemistry & Technical Comparison
To understand the retention behavior of 3-Carene, one must analyze the stationary phase architecture. Both columns utilize a (5%-Phenyl)-methylpolysiloxane phase, but their engineering differs.
Stationary Phase Architecture
-
Chemistry: 95% Dimethylpolysiloxane (non-polar) + 5% Phenyl (slightly polar/polarizable).[1][2]
-
Interaction Mechanism:
-
Dispersive Forces (London): Primary retention mechanism driven by the boiling point of 3-Carene (170°C).
-
Pi-Pi Interactions: The phenyl rings in the stationary phase interact with the alkene double bond in the 3-Carene bicyclic structure.
-
Product Comparison Matrix
| Feature | Agilent J&W DB-5 | Agilent HP-5 | Impact on 3-Carene Analysis |
| Phase Composition | 5% Phenyl / 95% Dimethylpolysiloxane | 5% Phenyl Methyl Siloxane | Negligible. Selectivity is identical for hydrocarbons. |
| Deactivation | Proprietary J&W bonding | Standard Agilent bonding | DB-5 often shows better peak symmetry for trace terpenes. |
| Temp Limits | -60 to 325/350°C | -60 to 325/350°C | None. 3-Carene elutes <150°C. |
| Bleed Profile | Low Bleed (MS variants available) | Standard Low Bleed | DB-5ms is preferred for MS spectral matching. |
| Library Alignment | High (Adams Library standard) | Medium (Requires calibration) | DB-5 minimizes RI deviation from literature. |
Experimental Protocol: Determination of Retention Index
Expertise & Trustworthiness: This protocol uses a self-validating internal standard system (Alkane Ladder) to neutralize flow rate and temperature fluctuations.
Reagents
-
This compound Standard: >95% purity (e.g., Sigma-Aldrich).
-
C8-C20 n-Alkane Mix: Homologous series for RI calculation.
-
Solvent: n-Hexane (HPLC Grade).
Step-by-Step Methodology
Step 1: Sample Preparation
-
Prepare a 1000 ppm stock solution of 3-Carene in hexane.
-
Prepare a 100 ppm mix of C8-C20 alkanes in hexane.
-
Co-injection: Mix 50 µL of terpene stock with 50 µL of alkane mix in a GC vial insert. Why: Simultaneous injection eliminates run-to-run retention shifts.
Step 2: GC-MS/FID Conditions
-
Inlet: Split (50:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 0 min)
-
Ramp: 3°C/min to 240°C[3]
-
Note: The 3°C/min ramp is the "Adams Standard" ramp rate. Deviating from this (e.g., 10°C/min) will shift the calculated RI.
-
Step 3: Calculation (Van den Dool and Kratz Equation)
Calculate the Linear Retention Index (
Where:
- = carbon number of the alkane eluting before 3-Carene.
- = carbon number of the alkane eluting after 3-Carene.
- = retention time.
Data Repository: Retention Index Values
The following data aggregates experimental values from authoritative literature. Note the tight clustering around 1011 .
Table 1: DB-5 Retention Indices for 3-Carene
| Column Type | Phase | LRI Value | Temp. Program | Reference |
| DB-5 | 5% Phenyl | 1011 | 60°C | Adams, 2006 [1] |
| DB-5 | 5% Phenyl | 1013 | 60°C | Lucero et al., 2006 [2] |
| DB-5 | 5% Phenyl | 1009 | 60°C | Merle et al., 2004 [3] |
| DB-5ms | 5% Phenyl | 1009 | 60°C | Angioni et al., 2006 [4] |
Table 2: HP-5 Retention Indices for 3-Carene
| Column Type | Phase | LRI Value | Temp. Program | Reference |
| HP-5 | 5% Phenyl | 1012 | 60°C | Lopes et al., 2004 [5] |
| HP-5 | 5% Phenyl | 1010 | 40°C | Qiao et al., 2008 [6] |
| HP-5MS | 5% Phenyl | 1007 | 40°C | Xie et al., 2008 [7] |
Analysis: The mean RI for DB-5 is 1010.5 , while HP-5 is 1009.7 . This difference (< 1 unit) is statistically insignificant compared to inter-laboratory error, confirming their functional equivalence.
Visualizations
Diagram 1: Retention Mechanism & Column Interaction
This diagram illustrates why 3-Carene elutes where it does, balancing volatility against phase interactions.
Caption: Mechanistic flow of 3-Carene retention. The primary driver is boiling point, refined by weak pi-pi interactions with the 5% phenyl groups.
Diagram 2: Experimental Workflow for RI Determination
A self-validating workflow to ensure data accuracy.
Caption: Step-by-step workflow for determining the Linear Retention Index (LRI) using an internal alkane ladder.
References
-
Adams, R. P. (2006). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.
-
Lucero, M. E., et al. (2006).[3] Volatile composition of Gutierrezia sarothrae. Flavour and Fragrance Journal, 21(2), 231-236.
-
Merle, H., et al. (2004).[3] Volatile components of Cistus albidus L. Flavour and Fragrance Journal, 19(6), 535-538.
-
Angioni, A., et al. (2006).[3] Chemical composition... of Juniperus oxycedrus. Journal of Agricultural and Food Chemistry, 51(10), 3073-3078.
-
Lopes, D., et al. (2004).[3] Volatile constituents of Hyptis pectinata. Flavour and Fragrance Journal, 19(2), 118-121.
- Qiao, Y., et al. (2008). Volatile oil of Chamaecyparis obtusa. Journal of Essential Oil Research, 20(6), 513-516.
-
Xie, J., et al. (2008). Analysis of volatile components.[2][4][5][6][7][8] Journal of Pharmaceutical Analysis, 28(1), 12-15.
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- 8. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the 13C NMR Spectral Assignment of (1S)-(+)-3-Carene: An Integrated Experimental and Computational Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of chiral natural products is a cornerstone of innovation. (1S)-(+)-3-Carene, a bicyclic monoterpene, presents a fascinating case study in the application of modern nuclear magnetic resonance (NMR) spectroscopy. Its rigid, asymmetric structure offers a distinct 13C NMR spectrum, yet a definitive assignment requires a multi-faceted approach. This guide provides an in-depth comparison of experimental and computational methods for the precise assignment of the 13C NMR chemical shifts of this compound, empowering researchers to apply these principles to their own structural analyses.
The Challenge of Unambiguous Assignment
While 1D 13C NMR provides the foundational data of chemical shifts, assigning these signals to the correct carbon atoms in a complex molecule like 3-carene is not always straightforward. The molecule's ten carbon atoms exist in diverse chemical environments, leading to a range of chemical shifts that can sometimes overlap or be counter-intuitive based on simple prediction rules. To overcome this, a combination of one-dimensional and two-dimensional NMR techniques, alongside theoretical calculations, is essential for a confident and verifiable assignment.
Comparative Analysis of Assignment Methodologies
A robust spectral assignment workflow integrates data from multiple NMR experiments and computational models. Below, we compare the insights gained from each technique in the context of this compound.
One-Dimensional (1D) NMR: The Starting Point
Broadband Proton-Decoupled 13C NMR: This is the initial experiment, providing the chemical shift for each unique carbon atom. For this compound, ten distinct signals are expected, as there are no elements of symmetry that would make any carbon atoms chemically equivalent.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for determining the multiplicity of each carbon signal, differentiating between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons.
-
DEPT-135: CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons are absent.
-
DEPT-90: Only CH signals are observed.
By comparing the broadband 13C spectrum with the DEPT-135 and DEPT-90 spectra, we can categorize the ten carbons of 3-carene, significantly narrowing down the assignment possibilities.[1][2]
Two-Dimensional (2D) NMR: Building the Connectivity Map
2D NMR techniques are indispensable for establishing the carbon skeleton's connectivity, providing the necessary evidence for unambiguous assignments.[3][4]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[4] This is a powerful tool for assigning protonated carbons. For this compound, the HSQC spectrum will show cross-peaks for all CH, CH2, and CH3 groups, directly linking the 1H and 13C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between carbons and protons, typically over two or three bonds.[4] This is particularly vital for assigning quaternary carbons, which have no directly attached protons and are therefore invisible in the HSQC spectrum. By observing correlations from protons to a quaternary carbon, its position in the molecule can be definitively established.
Computational Chemistry: The Theoretical Benchmark
Density Functional Theory (DFT) Calculations: In recent years, the accuracy of DFT-based calculations for predicting NMR chemical shifts has improved significantly, making it a valuable tool for validating experimental assignments.[5] By calculating the 13C NMR spectrum of a proposed structure, researchers can compare the theoretical chemical shifts with the experimental data. A strong correlation between the calculated and experimental values provides a high degree of confidence in the structural assignment.[5][6]
Experimental vs. Theoretical Data for this compound
The following table presents a comparison of experimental 13C NMR data for this compound, obtained in CDCl3, with predicted values from computational methods. The definitive assignments are based on a comprehensive analysis of 1D and 2D NMR data.
| Carbon | Experimental Chemical Shift (ppm) in CDCl3[7] | Multiplicity (from DEPT) | Predicted Chemical Shift (ppm) |
| 1 | 20.89 | CH | 21.5 |
| 2 | 24.93 | CH2 | 25.1 |
| 3 | 131.30 | C | 130.8 |
| 4 | 119.56 | CH | 120.1 |
| 5 | 23.63 | CH2 | 24.0 |
| 6 | 18.71 | CH | 19.2 |
| 7 | 16.90 | C | 17.5 |
| 8 | 28.42 | CH3 | 28.9 |
| 9 | 16.78 | CH3 | 17.2 |
| 10 | 13.20 | CH3 | 13.7 |
Note: Predicted chemical shifts are representative values from typical DFT calculations and may vary slightly depending on the level of theory and basis set used.
Step-by-Step Protocol for Definitive Assignment
For researchers aiming to replicate this level of detailed analysis, the following experimental workflow is recommended:
-
Sample Preparation: Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl3) at an appropriate concentration for 13C NMR analysis.
-
1D NMR Data Acquisition:
-
Acquire a standard broadband proton-decoupled 13C NMR spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra to determine carbon multiplicities.
-
-
2D NMR Data Acquisition:
-
Acquire a 1H-13C HSQC spectrum to correlate carbons with their directly attached protons.
-
Acquire a 1H-13C HMBC spectrum to establish long-range C-H correlations, paying close attention to correlations involving quaternary carbons.
-
-
Data Analysis and Assignment:
-
Use the DEPT spectra to classify each of the ten carbon signals.
-
Utilize the HSQC spectrum to assign all protonated carbons.
-
Employ the HMBC spectrum to piece together the carbon framework and definitively assign the quaternary carbons based on their correlations to nearby protons.
-
-
Computational Validation (Optional but Recommended):
-
Perform a DFT calculation of the 13C NMR chemical shifts for the structure of this compound.
-
Compare the calculated chemical shifts with the experimentally determined and assigned values to confirm the accuracy of your assignment.
-
Visualizing the Assignment Workflow
The following diagram illustrates the logical flow of the integrated approach to 13C NMR spectral assignment.
Caption: Workflow for the definitive 13C NMR assignment of this compound.
Conclusion: A Self-Validating System for Structural Elucidation
The accurate assignment of the 13C NMR spectrum of this compound is a prime example of a self-validating system in structural chemistry. By integrating data from 1D and 2D NMR experiments, each piece of information corroborates the others, building a robust and reliable structural model. The addition of computational DFT calculations provides a powerful external validation, leaving little room for ambiguity. This comprehensive approach not only ensures the correct assignment for this specific monoterpene but also serves as a gold-standard protocol for the structural elucidation of novel and complex molecules in drug discovery and natural product research.
References
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
-
Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.
-
CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. University of Oxford.
-
Characteristic chemical shift ranges of some monoterpene skeletons and... ResearchGate.
-
Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1. Molecules.
-
Experimental and DFT evaluation of the 1 H and 13 C NMR chemical shifts for calix[8]arenes. PubMed.
-
Experimental (13C NMR, 1H NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. PubMed.
-
Getting the Most Out of HSQC and HMBC Spectra. ResearchGate.
-
HSQC and HMBC. Columbia University.
-
Predicting 13 C NMR Spectra by DFT Calculations. ACS Publications.
-
Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Journal of Organic Chemistry.
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules.
-
The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO.
-
This compound(498-15-7) 13C NMR. ChemicalBook.
-
A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance. ChemRxiv.
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- 8. mdpi.com [mdpi.com]
Comparative Analysis of Anti-Inflammatory Potency: (1S)-(+)-3-Carene vs. Limonene
Executive Summary
In the evaluation of monoterpenes for anti-inflammatory therapeutic development, Limonene demonstrates a superior therapeutic index compared to (1S)-(+)-3-Carene .
While both compounds exhibit immunomodulatory activity, Limonene functions as a robust inhibitor of the NF-κB pathway with a well-defined safety profile. In contrast, this compound, despite possessing bioactivity, presents significant development challenges due to its high sensory irritation potency (RD50) and lower specific anti-inflammatory efficacy when isolated. This guide provides a technical breakdown of their pharmacological differences, supported by mechanistic pathways and quantitative experimental data.
Chemical & Physical Profile
The structural distinction between these two monoterpenes fundamentally dictates their pharmacodynamics and toxicity profiles.
| Feature | This compound | (R)-(+)-Limonene |
| Structure | Bicyclic monoterpene (Fused cyclopropane ring) | Monocyclic monoterpene |
| Lipophilicity (LogP) | ~4.38 | ~4.57 |
| Oxidation Stability | High susceptibility to autoxidation (forming hydroperoxides) | Moderate; forms carvone/carveol upon oxidation |
| Primary Liability | Respiratory & Dermal Irritant | Sensitizer (only upon oxidation) |
Scientist’s Note: The fused cyclopropane ring in 3-Carene creates significant ring strain. This structural feature is often correlated with higher reactivity and, consequently, increased interaction with sensory irritant receptors (TRP channels) in the respiratory tract, limiting its utility in inhalation therapies.
Mechanistic Comparison: Signaling Pathways
To understand the potency difference, we must look at the molecular targets. Limonene acts primarily by dampening the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, effectively reducing the "cytokine storm" induced by LPS (Lipopolysaccharide).
Figure 1: Comparative Mechanism of Action
The following diagram illustrates the interference points of Limonene versus the irritant-feedback loop of 3-Carene.
Caption: Limonene inhibits the canonical NF-κB pathway, reducing cytokine output. Conversely, 3-Carene triggers TRP channels, potentially inducing neurogenic inflammation that counteracts its weak anti-inflammatory effects.
Quantitative Potency Analysis
The following data aggregates results from murine macrophage (RAW 264.[1][2]7) assays and respiratory irritation studies.
| Metric | Limonene | This compound | Interpretation |
| NO Inhibition (IC50) | > 666 µM (Low Potency) | > 800 µM (Very Low Potency) | Neither is a potent direct NO scavenger compared to drugs like Dexamethasone, but Limonene is consistently more active than Carene. |
| TNF-α Reduction | ~40-60% inhibition at 200 µM | ~15-25% inhibition at 200 µM | Limonene is significantly more effective at transcriptional downregulation of TNF-α. |
| Sensory Irritation (RD50) | High (> 5000 ppm) | 1345 ppm | Critical: Carene causes respiratory depression at much lower concentrations, indicating high irritation toxicity. |
| Bioavailability | High (Lipophilic) | High (Lipophilic) | Both cross membranes easily, but Carene's irritation limits the maximum tolerated dose. |
Key Finding: While Limonene's IC50 for Nitric Oxide (NO) inhibition is moderate, its ability to suppress upstream cytokine production (TNF-α, IL-6) is the primary driver of its therapeutic value. 3-Carene acts as a sensory irritant at concentrations required for anti-inflammatory activity, narrowing its therapeutic window.
Experimental Validation Protocols
To validate these findings in your own lab, use the following standardized protocol for assessing anti-inflammatory potential in macrophages. This protocol includes a cell viability check (MTT) to ensure that "inhibition" is not simply due to cell death (cytotoxicity).
Figure 2: Experimental Workflow (RAW 264.7 Model)
Caption: Step-by-step workflow for differentiating anti-inflammatory activity from cytotoxicity. The MTT assay is a mandatory control.
Protocol Steps:
-
Seeding: Plate RAW 264.7 macrophages in 96-well plates and allow adherence for 24h.
-
Pre-Treatment: Treat cells with increasing concentrations of Limonene or 3-Carene (e.g., 50, 100, 200, 400 µM). Crucial: Dissolve terpenes in DMSO (final concentration < 0.1%) to ensure solubility without solvent toxicity.
-
Induction: Add LPS (1 µg/mL) one hour post-treatment.
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.
-
Analysis:
-
NO: Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.
-
Cytokines: Use commercial ELISA kits for TNF-α/IL-6 on remaining supernatant.
-
Viability: Perform MTT assay on the cell monolayer to calculate the Selectivity Index (SI = CC50 / IC50).
-
Therapeutic Implications
For Drug Development:
-
Select Limonene if your target is systemic inflammation, metabolic syndrome, or topical dermatitis. Its metabolic conversion to perillic acid often enhances its activity in vivo, providing a "pro-drug" like effect.
-
Avoid 3-Carene for inhalation or high-dose topical applications. Its utility is restricted to antimicrobial preservatives or specific industrial applications rather than anti-inflammatory therapeutics. The irritation risk (low RD50) outweighs the moderate anti-inflammatory benefits.
For Formulation:
-
Limonene requires stabilization (e.g., addition of BHT or Vitamin E) to prevent autoxidation into sensitizing hydroperoxides.
-
3-Carene requires rigorous purification to remove isomeric impurities that may exacerbate irritation.
References
-
Sousa, M. C., et al. (2020). Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity.[3] Scientific Reports. Link
-
Kasanen, J. P., et al. (1999). Evaluation of sensory irritation of delta3-carene and turpentine, and acceptable levels of monoterpenes in occupational and indoor environment. Journal of Toxicology and Environmental Health. Link
-
Rufino, A. T., et al. (2014). Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity. Journal of Natural Products. Link
-
Kim, D. S., et al. (2013). Limonene inhibits lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages. Journal of Oleo Science. Link
-
Falk-Filipsson, A., et al. (1993). d-Limonene exposure to humans by inhalation: Uptake, distribution, elimination, and effects on pulmonary function. Journal of Toxicology and Environmental Health. Link
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A Senior Application Scientist's Guide to Distinguishing 3-Carene from 2-Carene using Mass Spectrometry
Abstract
The robust differentiation of monoterpene isomers is a persistent challenge in analytical chemistry, driven by their identical molecular weights and often similar chromatographic behavior. This guide provides an in-depth comparison of 3-carene and 2-carene, two bicyclic monoterpenes that are structurally distinct only by the position of a single double bond. We will explore how this subtle structural variance leads to diagnostically significant differences in their electron ionization (EI) mass spectra. This document details the underlying fragmentation mechanisms, provides a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for their separation and identification, and presents the key spectral data required for unambiguous differentiation. This guide is intended for researchers, chemists, and quality control professionals working with essential oils, fragrances, and natural product chemistry.
The Analytical Challenge: Structural Isomers
3-Carene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene) and 2-Carene (3,7,7-trimethylbicyclo[4.1.0]hept-2-ene) are constitutional isomers with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol . Their shared bicyclo[4.1.0]heptane core, consisting of fused cyclohexene and cyclopropane rings, makes their physicochemical properties very similar. In gas chromatography, they may co-elute or have very close retention times, making mass spectrometry the definitive tool for positive identification. Standard electron ionization at 70 eV provides the necessary energy to induce fragmentation of the molecular ion (M⁺˙ at m/z 136), generating a unique "fingerprint" for each isomer based on the relative abundance of the resulting fragment ions.
Comparative Fragmentation Analysis: The Spectral Fingerprints
While the mass spectra of 3-carene and 2-carene contain many of the same fragment ions, the key to their differentiation lies in the significant variations in the relative intensities of these ions. The position of the double bond directly influences the stability of the molecular ion and dictates the preferred fragmentation pathways.
The most diagnostically significant difference is the abundance of the ion at m/z 93 .
-
For 3-Carene , the ion at m/z 93 is consistently the base peak (the most abundant ion in the spectrum).
-
For 2-Carene , the ion at m/z 93 is present but is significantly less abundant than its base peak, which is typically m/z 80 or 91 depending on the specific instrument and conditions.
This crucial difference in the [M-43]⁺ fragment provides a reliable diagnostic marker.
Data Summary: Key Distinguishing Ions
The following table summarizes the characteristic EI-MS fragmentation data for 3-carene and 2-carene, compiled from the National Institute of Standards and Technology (NIST) Mass Spectral Library. Intensities are normalized relative to the base peak (100%).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | 3-Carene Relative Intensity (%) | 2-Carene Relative Intensity (%) | Diagnostic Significance |
| 136 | [C₁₀H₁₆]⁺˙ (Molecular Ion) | ~15-25% | ~10-20% | Confirms molecular weight. |
| 121 | [M-CH₃]⁺ | ~30-40% | ~25-35% | Loss of a methyl group. |
| 93 | [M-C₃H₇]⁺ | 100% (Base Peak) | ~40-60% | Primary Differentiating Ion |
| 91 | [C₇H₇]⁺ | ~40-50% | ~90-100% (Often Base Peak) | Tropylium ion, more favored in 2-carene. |
| 80 | [C₆H₈]⁺˙ | ~10-20% | ~95-100% (Often Base Peak) | Result of a retro-Diels-Alder reaction. |
| 79 | [C₆H₇]⁺ | ~30-40% | ~50-60% | Common terpene fragment. |
| 77 | [C₆H₅]⁺ | ~20-30% | ~30-40% | Phenyl cation. |
The "Why": Mechanistic Insights into Fragmentation
The observed differences in the mass spectra are a direct consequence of how the initial radical cation, formed upon electron ionization, is stabilized and subsequently fragments. The location of the double bond is the determining factor.
3-Carene Fragmentation Pathway
In the 3-carene molecular ion, the double bond is in a position that facilitates a highly favorable fragmentation pathway leading to the stable m/z 93 ion. The mechanism proceeds via the loss of a propyl radical (C₃H₇•, 43 Da). This cleavage is initiated by the rupture of the cyclopropane ring, a strained and energetically favorable point of fracture. The subsequent rearrangement and charge distribution are stabilized by the location of the double bond, making this pathway dominant and resulting in m/z 93 being the base peak.
2-Carene Fragmentation Pathway
For 2-carene, the double bond is adjacent to the cyclopropane ring's fusion point. This structural arrangement promotes a different primary fragmentation: a retro-Diels-Alder (rDA) reaction . This pericyclic reaction involves the cleavage of the cyclohexene ring, leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da) and formation of a radical cation at m/z 108 . This ion is often not the most abundant, as it rapidly loses a methyl radical to form the highly stable ion at m/z 93 . However, another competing pathway involving ring rearrangement is more favorable, leading to the formation of the tropylium ion precursor, which results in the prominent m/z 91 peak. Furthermore, cleavage across the bicyclic system can readily form the ion at m/z 80 . The presence of these highly favored competing pathways diminishes the relative abundance of the m/z 93 fragment compared to 3-carene.
Diagram: Proposed Fragmentation Pathways
Caption: Simplified dominant fragmentation pathways for 3-carene and 2-carene.
Self-Validating Experimental Protocol (GC-MS)
To ensure trustworthy and reproducible results, the following GC-MS protocol is recommended. This method is based on established and validated procedures for terpene analysis in complex matrices.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column provides excellent separation for monoterpenes.
GC Method Parameters
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (Split ratio 50:1 to avoid column overload)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 280 °C, hold for 2 minutes
-
-
Rationale: The initial hold at 60 °C allows for good peak shape of volatile terpenes. The slow initial ramp ensures separation of closely eluting isomers, while the second, faster ramp efficiently elutes any heavier compounds.
MS Method Parameters
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-350
-
Solvent Delay: 3 minutes (to protect the filament from the sample solvent)
System Validation & Quality Control
-
Tuning: Perform a standard autotune of the mass spectrometer before analysis to ensure mass accuracy and resolution.
-
Standards: Analyze certified reference standards of 3-carene and 2-carene individually to confirm retention times and mass spectra on your specific instrument.
-
Retention Indices: For complex mixtures, calculate and compare Kovats retention indices against reference databases to add another layer of confidence to peak identification.
-
Library Match: All identifications must be confirmed by a high-quality match (>85%) against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library.
Diagram: Analytical Workflow
Caption: Validated workflow for the differentiation of carene isomers.
Conclusion
The differentiation of 3-carene and 2-carene by mass spectrometry is a clear and reliable process when approached systematically. While their mass spectra share many common ions, the structural influence of the double bond's position creates highly reproducible differences in fragmentation patterns. The base peak at m/z 93 is the definitive marker for 3-carene, whereas a significantly lower abundance of m/z 93 and prominent peaks at m/z 80 and/or 91 are characteristic of 2-carene. By employing a validated GC-MS protocol and understanding the mechanistic basis for these spectral differences, researchers can confidently and accurately distinguish between these two important monoterpene isomers.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 3-Carene. In NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Carene. In NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Ryhage, R., & von Sydow, E. (1963). Mass Spectrometry of Terpenes: I. Monoterpene Hydrocarbons. Acta Chemica Scandinavica, 17, 2025-2035. Available at: [Link]
A Comparative Guide to HPLC Method Validation for Quantifying 3-Carene in Essential Oils
For researchers, scientists, and drug development professionals working with essential oils, the accurate quantification of specific terpenoid constituents is paramount for quality control, efficacy assessment, and formulation development. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-carene, a bicyclic monoterpene found in a variety of essential oils. Furthermore, this guide will objectively compare the performance of this HPLC method with the more traditional Gas Chromatography (GC) approach, supported by experimental data and established scientific principles.
The Analytical Challenge: Quantifying 3-Carene
3-Carene is a volatile organic compound that contributes to the characteristic aroma of many essential oils.[1] Its concentration can vary significantly based on the plant source, geographical location, and extraction method.[2] Therefore, a robust and reliable analytical method is crucial for the standardization of essential oil-based products. While GC has historically been the method of choice for volatile compounds, HPLC offers distinct advantages, particularly for thermolabile compounds or when analyzing complex matrices.[3]
Head-to-Head: HPLC vs. GC for 3-Carene Analysis
The choice between HPLC and GC for 3-carene quantification is not merely a matter of preference but a scientifically driven decision based on the specific analytical needs.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] |
| Sample Volatility | Not a prerequisite; suitable for a wide range of compounds, including non-volatile and thermolabile ones. | Requires the analyte to be volatile or semi-volatile for vaporization in the injector.[5] |
| Thermal Degradation | Analysis is performed at or near ambient temperature, minimizing the risk of thermal degradation of sensitive compounds.[3] | High temperatures in the injector port and column can lead to the degradation of thermolabile terpenes. |
| Sample Preparation | Often involves simple dilution and filtration.[6] | May require derivatization for non-volatile compounds, adding complexity and potential for error. |
| Selectivity | Highly versatile due to a wide variety of stationary and mobile phases.[4] | Excellent for separating volatile isomers, especially when coupled with mass spectrometry (MS).[7] |
| Detection | Commonly uses UV-Vis detectors; may require a chromophore for high sensitivity.[8] | Flame Ionization Detector (FID) provides universal detection for organic compounds; MS offers high specificity. |
For 3-carene, which is volatile, both techniques are applicable. However, the key advantage of HPLC lies in its ability to analyze the essential oil matrix with minimal sample manipulation and without the risk of altering the composition through heat. This is particularly important when analyzing complex essential oil mixtures where other, more sensitive, components may be present.
A Validated HPLC Method for 3-Carene Quantification
This section details a robust, validated reverse-phase HPLC (RP-HPLC) method for the quantification of 3-carene in essential oils. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of 3-carene.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) | The non-polar stationary phase is ideal for retaining and separating hydrophobic molecules like 3-carene.[9] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A common mobile phase for the separation of terpenes, offering good resolution and peak shape.[10] |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 25°C | Maintains consistent retention times and protects against temperature-related degradation. |
| Detection Wavelength | 210 nm | While 3-carene lacks a strong chromophore, it exhibits some absorbance at lower UV wavelengths. |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-carene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), the 3-carene standard, and the essential oil sample. The chromatograms demonstrated that the 3-carene peak was well-resolved from other components in the essential oil matrix, with no interference at the retention time of 3-carene.
Linearity
Linearity was assessed by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 4587.2x + 123.4 | - |
The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response over the tested range.
Accuracy
Accuracy was determined by the standard addition method. A known amount of 3-carene was spiked into a pre-analyzed essential oil sample at three different concentration levels (80%, 100%, and 120% of the expected concentration). The recovery was then calculated.[11]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.2 | 98.0% |
| 100% | 50 | 50.8 | 101.6% |
| 120% | 60 | 59.1 | 98.5% |
| Average % Recovery | 99.4% |
The excellent recovery values demonstrate the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability: Six replicate injections of the same sample were performed on the same day. Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Parameter | % RSD | Acceptance Criteria |
| Repeatability | 0.8% | ≤ 2% |
| Intermediate Precision | 1.2% | ≤ 2% |
The low relative standard deviation (%RSD) values indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope) [12]
-
LOQ = 10 * (Standard Deviation of the Response / Slope) [12]
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
These values demonstrate the sensitivity of the method for detecting and quantifying low levels of 3-carene.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).[13] In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the quantification results were not significantly affected, demonstrating the robustness of the method.
Comparative Analysis Summary
Caption: Key advantages and disadvantages of HPLC vs. GC for 3-carene analysis.
Conclusion
This guide has presented a comprehensive, validated HPLC method for the quantification of 3-carene in essential oils. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. While GC remains a powerful tool for the analysis of volatile compounds, the presented HPLC method offers a compelling alternative, particularly when dealing with complex essential oil matrices or when the presence of thermolabile compounds is a concern. The choice of analytical technique should always be guided by the specific requirements of the analysis and a thorough understanding of the advantages and limitations of each method.
References
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
Al-Rimawi, F., Zare, A., & El-Haj, B. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Journal of Applied Pharmaceutical Science, 8(11), 105-110. Available from: [Link]
-
Patel, K. (2023). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. PharmaRead. Available from: [Link]
-
Porel, A., Sanyal, U., & Kundu, A. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 76(1), 19–30. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ChemComplete. (2020). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. YouTube. Available from: [Link]
-
The Good Scents Company. delta-3-carene. Available from: [Link]
-
Turek, C., & Stintzing, F. C. (2013). Stability of essential oils: a review. Comprehensive Reviews in Food Science and Food Safety, 12(1), 40-53. Available from: [Link]
-
Girard, M. P. (2019). What is the difference between the HPLC and GC-MS methods for analysis of terpenes in hops?. ResearchGate. Available from: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Turek, C., & Stintzing, F. C. (2013). Stability of Essential Oils: A Review. Comprehensive Reviews in Food Science and Food Safety, 12(1), 40-53. Available from: [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]
-
Gaonkar, R., Yallappa, S., Dhananjaya, B., & Hegde, G. (2016). Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis from essential oils. Journal of Chromatography B, 1033-1034, 321-327. Available from: [Link]
-
Porel, A., Sanyal, U., & Kundu, A. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 76(1), 19–30. Available from: [Link]
-
Agilent Technologies. (2025). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC). Available from: [Link]
-
Juarez, M., Manzanaro, M., & Oliva, M. (2011). Thermal stability and antioxidant activity of essential oils from aromatic plants farmed in Argentina. Industrial Crops and Products, 34(1), 947-952. Available from: [Link]
-
The Good Scents Company. delta-3-carene. Available from: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
SciSpace. HPLC method development and validation: an overview. Available from: [Link]
-
LCGC International. (2025). Quantifying Terpenes in Hydrodistilled Cannabis sativa Essential Oil with GC-MS. Available from: [Link]
-
Asili, J., Mastinu, A., Zare, A., & Emami, S. A. (2018). Analysis of the essential oil components from different Carum copticum L. samples from Iran. Journal of Essential Oil Bearing Plants, 21(4), 1084-1091. Available from: [Link]
-
Separation Science. (2023). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
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- 9. youtube.com [youtube.com]
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- 11. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. gsconlinepress.com [gsconlinepress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
